4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Description
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Properties
IUPAC Name |
4-(4-bromophenyl)-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXESULAHCHRLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Foreword: The Significance of Aryl-Substituted Dihydropyrans
The 4-aryl-3,6-dihydro-2H-pyran scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active molecules, including those with anti-HIV, anticancer, and antituberculosis properties, underscores the critical importance of efficient and robust synthetic methodologies for its construction.[1] The target molecule of this guide, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran, not only serves as a valuable building block for further chemical elaboration via its bromine handle but also represents a model system for the synthesis of this important class of compounds. This guide provides a comprehensive overview of a modern and highly effective approach to its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Approach: The Power of Palladium-Catalyzed Cross-Coupling
The most direct and versatile strategy for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][3][4] This approach hinges on the coupling of a vinyl boronic acid derivative of the dihydropyran ring with a suitable aryl halide.
The overall synthetic strategy can be visualized as a two-stage process: first, the preparation of a key intermediate, 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, and second, its subsequent Suzuki-Miyaura coupling with a 4-bromophenyl halide.
Figure 2: Key steps in the synthesis of the boronic ester intermediate.
Experimental Protocol: One-Pot Synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
This protocol is adapted from a literature procedure. [1] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| Tetrahydropyran-4-one | 100.12 | 10.0 |
| Hydrazine hydrate (64%) | 50.06 | 15.0 |
| Copper(II) bromide | 223.35 | 12.0 |
| Triethylamine | 101.19 | 24.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 12.0 |
| Bis(pinacolato)diboron | 253.94 | 11.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 816.64 | 0.1 |
| Potassium acetate | 98.14 | 15.0 |
| Dioxane | - | ~50 mL |
Procedure:
-
Hydrazone Formation: To a solution of tetrahydropyran-4-one (10.0 mmol) in ethanol (20 mL), add hydrazine hydrate (15.0 mmol). Stir the mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Vinyl Bromide Formation: To the residue, add dichloromethane (30 mL), triethylamine (24.0 mmol), and copper(II) bromide (12.0 mmol). Stir the mixture at room temperature for 1 hour. Then, add DBU (12.0 mmol) and continue stirring for an additional 2 hours.
-
Work-up: Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain crude 4-bromo-3,6-dihydro-2H-pyran.
-
Borylation: Without further purification, dissolve the crude vinyl bromide in dioxane (50 mL). Add bis(pinacolato)diboron (11.0 mmol), potassium acetate (15.0 mmol), and Pd(dppf)Cl2 (0.1 mmol).
-
Reaction: Heat the mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Purification: After cooling to room temperature, filter the mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired product.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
With the boronic ester in hand, the final step is the Suzuki-Miyaura cross-coupling with a suitable aryl halide, such as 1,4-dibromobenzene, to introduce the 4-bromophenyl moiety.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: [2][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1,4-dibromobenzene) to form a Pd(II) species.
-
Transmetalation: The organoboron reagent (3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) transfers its organic group to the palladium center, with the assistance of a base, regenerating the boron species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | 210.08 | 1.0 |
| 1,4-Dibromobenzene | 235.90 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 1155.56 | 0.05 |
| Sodium carbonate | 105.99 | 2.0 |
| Toluene/Ethanol/Water (2:1:1) | - | ~10 mL |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.0 mmol), 1,4-dibromobenzene (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add the solvent mixture of toluene, ethanol, and water (10 mL).
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization and Data
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl group, the vinylic proton, and the aliphatic protons of the dihydropyran ring with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine), the olefinic carbons, and the aliphatic carbons of the dihydropyran ring. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of C11H11BrO, along with a characteristic isotopic pattern for a bromine-containing compound. |
Conclusion and Outlook
This guide has detailed a modern and efficient synthetic route to this compound, leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presented methodology, including the one-pot synthesis of the key boronic ester intermediate, offers a reliable and scalable approach for researchers in drug discovery and materials science. The versatility of the Suzuki-Miyaura reaction allows for the potential synthesis of a diverse library of 4-aryl-3,6-dihydro-2H-pyrans by simply varying the aryl halide coupling partner, opening avenues for the exploration of novel chemical entities with potentially valuable biological or material properties.
References
-
Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. HETEROCYCLES, Vol. 91, No. 8, 2015. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(6), 503-513. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]
-
Shapiro, R. H., & Heath, M. J. Tosylhydrazones. V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis. Journal of the American Chemical Society, 1967, 89(22), 5734-5735. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995, 60(23), 7508-7510. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
4-(4-bromophenyl)-3,6-dihydro-2H-pyran structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, dihydropyran derivatives are of significant interest due to their prevalence in natural products and their utility as versatile synthetic intermediates.[1] This guide provides a comprehensive technical overview of the analytical strategies and spectroscopic techniques required for the unambiguous structure elucidation of a key member of this class: This compound .
This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to approach the structural characterization of novel chemical entities. We will move beyond a simple recitation of data, instead focusing on the causal logic behind experimental choices and the interpretation of spectroscopic output. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Below is the chemical structure of the target compound:
Caption: Molecular structure of this compound.
Synthetic Pathway: A Conceptual Overview
A robust analytical strategy begins with an understanding of the sample's origin. The synthesis of this compound can be conceptually approached through several established methods for forming the dihydropyran ring. A common and effective strategy involves the reaction of a suitable precursor with 4-bromobenzaldehyde. While multiple routes exist, a plausible approach is the reaction of 4-bromobenzaldehyde with a suitable diene under acidic conditions.
The following diagram illustrates a generalized workflow for the synthesis and subsequent analytical characterization.
Caption: Generalized workflow from synthesis to structure elucidation.
Mass Spectrometry: The First Step in Molecular Formula Determination
Mass spectrometry (MS) is the initial and most crucial step for determining the molecular weight and elemental composition of a new compound. For this compound (C₁₁H₁₁BrO), the presence of bromine is a key distinguishing feature.
Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The M⁺ peak will appear as a doublet of nearly equal intensity, separated by two mass units. This is a highly reliable diagnostic marker.
Predicted Mass Spectrum Data
| Feature | Predicted Value | Rationale |
| Molecular Ion (M⁺) | m/z 238 and 240 | Corresponding to [C₁₁H₁₁⁷⁹BrO]⁺ and [C₁₁H₁₁⁸¹BrO]⁺. The near 1:1 ratio of these peaks is a strong indicator of a single bromine atom. |
| Key Fragment 1 | m/z 157 | Loss of Br radical ([M-Br]⁺). This fragment corresponds to the [C₁₁H₁₁O]⁺ cation. |
| Key Fragment 2 | m/z 181 and 183 | Loss of the C₃H₅O fragment from the dihydropyran ring, resulting in the [C₈H₆Br]⁺ fragment. |
The fragmentation pattern can provide valuable structural information. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or GC inlet. Acquire the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragmentation patterns. Compare the observed isotopic distribution with the theoretical pattern for a single bromine atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" of the compound's covalent bonds.
Expertise & Experience: For this compound, we expect to see characteristic absorptions for the C=C double bond of the dihydropyran ring, the C-O-C ether linkage, the aromatic ring, and the C-Br bond. The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups is equally important for confirming the structure.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (from the CH₂ groups) |
| ~1650 | Medium | C=C stretch (alkene in the dihydropyran ring) |
| ~1590, 1480 | Medium-Strong | C=C stretches (aromatic ring) |
| ~1250-1050 | Strong | C-O-C asymmetric and symmetric stretches (ether) |
| ~820 | Strong | para-disubstituted aromatic C-H out-of-plane bend |
| ~600-500 | Medium | C-Br stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, apply the sample and acquire the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides unambiguous evidence of connectivity.
Expertise & Experience: The symmetry of the 4-bromophenyl group will simplify the aromatic region of the ¹H NMR spectrum, resulting in a characteristic AA'BB' system (which often appears as two doublets). The protons on the dihydropyran ring will have distinct chemical shifts and coupling patterns that reveal their spatial relationships.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | d (J ≈ 8.5 Hz) | 2H | Aromatic (Ha) | Protons ortho to the bromine atom are deshielded. |
| ~7.20 | d (J ≈ 8.5 Hz) | 2H | Aromatic (Hb) | Protons meta to the bromine atom. |
| ~6.00 | m | 1H | Olefinic (Hc) | Vinylic proton adjacent to the aromatic ring. |
| ~4.30 | m | 2H | Allicylic (Hd) | Protons on the carbon adjacent to the oxygen atom. |
| ~3.80 | t (J ≈ 5.5 Hz) | 2H | Allicylic (He) | Protons on the other carbon adjacent to the oxygen. |
| ~2.50 | m | 2H | Allicylic (Hf) | Protons on the carbon adjacent to the double bond. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | Aromatic C-C(Br) | Quaternary carbon attached to bromine. |
| ~138 | Aromatic C-C(pyran) | Quaternary carbon attached to the dihydropyran ring. |
| ~132 | Aromatic CH | Aromatic carbons ortho to the bromine. |
| ~128 | Aromatic CH | Aromatic carbons meta to the bromine. |
| ~125 | Olefinic C=C | Substituted carbon of the double bond. |
| ~122 | Olefinic C=CH | Unsubstituted carbon of the double bond. |
| ~68 | Aliphatic CH₂-O | Carbon adjacent to the ether oxygen. |
| ~66 | Aliphatic CH₂-O | The other carbon adjacent to the ether oxygen. |
| ~28 | Aliphatic CH₂ | Carbon adjacent to the double bond. |
2D NMR for Connectivity Confirmation
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. We would expect to see correlations between adjacent protons on the dihydropyran ring (e.g., Hc with Hf, Hf with He, and He with Hd).
Caption: Expected COSY correlations for the dihydropyran ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 500 MHz NMR spectrometer with a broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.
-
HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Integrate the ¹H spectrum and assign peaks based on chemical shift, multiplicity, and 2D correlation data.
Conclusion
By systematically applying a suite of modern spectroscopic techniques—mass spectrometry, infrared spectroscopy, and a full complement of NMR experiments—the structure of This compound can be elucidated with a high degree of certainty. The key to this process is not merely the collection of data, but the logical interpretation of that data, where each piece of evidence corroborates the others. The characteristic bromine isotope pattern in the mass spectrum, the specific functional group absorptions in the IR spectrum, and the detailed connectivity map provided by 1D and 2D NMR all converge to provide an unambiguous structural assignment. This self-validating workflow is essential for ensuring scientific integrity in research and development.
References
-
The Royal Society of Chemistry. (2015). Supporting Information for an article on NMR spectra. Retrieved from [Link]
-
NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
HETEROCYCLES. (2015). Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol ester. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]
-
ACS Publications. (2026). Paulobutalipin, a Lipid Accumulation Inhibitor from a Streptomyces sp. Journal of Natural Products. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives.... Retrieved from [Link]
Sources
Unlocking the Potential of the Dihydropyran Scaffold: A Technical Guide to Emerging Research Areas
For researchers, medicinal chemists, and professionals in drug development, the dihydropyran scaffold represents a privileged heterocyclic system, consistently found at the core of numerous natural products and biologically active molecules.[1] Its inherent structural features and synthetic versatility have made it a cornerstone in organic synthesis. However, the full potential of substituted dihydropyrans is far from exhausted. This technical guide provides an in-depth exploration of promising and innovative research avenues for this remarkable scaffold, moving beyond established applications to illuminate the frontiers of discovery. We will delve into novel synthetic strategies, untapped therapeutic applications, and burgeoning roles in materials science and chemical biology, offering both strategic insights and actionable experimental frameworks.
Part 1: Advancing the Synthetic Toolkit for Dihydropyran Analogs
The efficient and stereoselective synthesis of highly functionalized dihydropyrans is paramount to exploring their potential. While classical methods like the hetero-Diels-Alder reaction remain valuable, the future lies in developing more sustainable, atom-economical, and versatile synthetic methodologies.
Sustainable Catalysis: The Next Wave of Synthesis
Recent years have seen a significant shift towards greener and more efficient catalytic systems for dihydropyran synthesis. These approaches not only minimize environmental impact but also offer superior control over reactivity and selectivity.
One promising area is the use of novel, reusable nanocatalysts. For instance, Tantalum-based Metal-Organic Frameworks (Ta-MOFs) have demonstrated high efficacy in catalyzing the multicomponent synthesis of 1,4-dihydropyran derivatives.[2][3] These catalysts boast advantages such as high recyclability, shorter reaction times, and high yields.[2] Similarly, ZrCl4 supported on Arabic gum has been effectively used as a recyclable catalyst in solvent-free conditions, highlighting a commitment to environmentally benign chemistry.[4]
Table 1: Comparison of Catalytic Systems for the Synthesis of a Model Dihydropyran Derivative
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Conditions | Reference |
| Ta-MOF nanostructure | 0.03 g | 15 min | 96 | 80 °C, Solvent-free | [3] |
| ZrCl4@Arabic Gum | 0.02 g | 20 min | 94 | 50 °C, Solvent-free | [4] |
| Dibutylamine | 20 | 5 h | 82 | Reflux, Ethanol | [3] |
| Fe3O4@SiO2@NH2@Pd(OCOCH3)2 | 0.02 g | 30 min | 92 | 100 °C, Solvent-free | [3] |
Asymmetric Organocatalysis: Mastering Stereochemistry
The biological activity of chiral dihydropyrans is often highly dependent on their stereochemistry. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these scaffolds. N-Heterocyclic Carbenes (NHCs) have gained prominence as versatile organocatalysts, capable of activating aldehydes to participate in cycloaddition reactions for the synthesis of 3,4-dihydropyran-2-ones.
This protocol outlines a general procedure for the asymmetric synthesis of dihydropyranones using an N-heterocyclic carbene catalyst.
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (1.2 mmol)
-
Chiral NHC precursor (e.g., a triazolium salt, 10 mol%)
-
Base (e.g., DBU, 10 mol%)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral NHC precursor and the 1,3-dicarbonyl compound.
-
Add anhydrous toluene and stir the mixture until all solids are dissolved.
-
Add the base (DBU) to the solution and stir for 10 minutes at room temperature to generate the active NHC catalyst in situ.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.
-
Slowly add the α,β-unsaturated aldehyde to the reaction mixture via a syringe pump over 1 hour.
-
Allow the reaction to stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched dihydropyranone.
Diagram 1: NHC-Catalyzed [4+2] Cycloaddition Workflow
Caption: Workflow for NHC-catalyzed asymmetric dihydropyranone synthesis.
Mechanistic Exploration: The Silyl-Prins Cyclization
A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new ones. The silyl-Prins cyclization has emerged as an efficient method for synthesizing disubstituted dihydropyrans.[5][6] Mechanistic studies, including computational analysis, can elucidate the competing reaction pathways and the factors governing stereoselectivity.[6]
Diagram 2: Plausible Mechanism of the Silyl-Prins Cyclization
Caption: Key steps in the silyl-Prins cyclization mechanism.
Part 2: Expanding the Therapeutic Horizon
The dihydropyran scaffold is a recurring motif in molecules with a wide array of biological activities. Future research should focus on both optimizing known activities and exploring entirely new therapeutic applications.
Targeting Cancer Pathways with Precision
Dihydropyran derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines.[7] A key area for future research is the development of derivatives that selectively target specific cancer-related pathways. For example, dihydropyran-based macrolides have been identified as selective inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.
Table 2: In Vitro Cytotoxicity of Selected Dihydropyran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Aplysiapyranoid D | Moser (human colon cancer) | 46 | Not specified | [7] |
| Dihydropyran Derivative 3a | A2780 (ovarian cancer) | 20-58 | Antiproliferative | [7] |
| Dihydropyran Derivative 3b | SW1573 (lung cancer) | 20-58 | Antiproliferative | [7] |
| 5-Methylidene-tetrahydropyran-4-one 11a | HL-60 (leukemia) | 2.1 | Cytotoxic | [8] |
| 5-Fluorouracil-dihydropyran conjugate | Not specified | Not specified | Antitumor | [9] |
Neurodegenerative Diseases: A New Frontier
The structural diversity of dihydropyrans makes them attractive candidates for tackling complex neurological disorders. There is growing interest in their potential for the treatment of Alzheimer's disease. Research in this area could focus on designing derivatives that can modulate key pathological processes, such as amyloid-beta aggregation or tau hyperphosphorylation.
Part 3: Innovations in Materials Science and Chemical Biology
Beyond medicine, the unique chemical properties of dihydropyrans open up exciting possibilities in materials science and as tools for chemical biology.
Dihydropyran-Containing Functional Polymers
The dihydropyran moiety can be incorporated into polymer backbones to create novel materials with tailored properties. For instance, alternating copolymers of dihydropyran-containing nucleic acid bases and maleic anhydride have been synthesized and characterized.[10] Future research could explore the development of dihydropyran-based polymers for applications such as drug delivery, biodegradable plastics, and functional resins.[11][12][13]
Dihydropyrans as Probes and Imaging Agents
The development of fluorescent probes is crucial for visualizing biological processes in living cells. Dihydropyran scaffolds can be functionalized with fluorophores to create selective chemosensors for detecting biologically important species, such as metal ions.
Furthermore, the incorporation of positron-emitting isotopes, such as Fluorine-18, into dihydropyran structures could lead to the development of novel Positron Emission Tomography (PET) imaging agents for diagnosing and monitoring diseases.[14][15] The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful strategy for the efficient radiolabeling of dihydropyran-based tracers.[16][17]
Conclusion and Future Outlook
The field of substituted dihydropyrans is ripe with opportunities for innovation. By embracing sustainable and stereoselective synthetic methods, exploring new therapeutic targets, and venturing into the realms of materials science and chemical biology, researchers can unlock the full potential of this versatile scaffold. The research areas outlined in this guide represent not just incremental advances, but significant leaps forward in our ability to design and create novel molecules with impactful applications. The continued exploration of the dihydropyran core will undoubtedly lead to groundbreaking discoveries in science and medicine.
References
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Al-Rowaili, F. N., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Available at: [Link]
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Peña, L. F., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Advances. Available at: [Link]
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Al-Rowaili, F. N., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Available at: [Link]
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Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Peña, L. F., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. Available at: [Link]
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Lin, W., et al. (2017). Synthesis of dihydropyrano[4,3-b]pyranes via a multi-component reaction catalyzed by lipase. Taylor & Francis Online. Available at: [Link]
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Verhoog, S., et al. (2021). Ultrafast Photoclick Reaction for Selective 18F-Positron Emission Tomography Tracer Synthesis in Flow. PubMed Central. Available at: [Link]
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Lari, G. M., et al. (2017). Autocatalytic Hydration of Dihydropyran to 1,5-Pentanediol Precursors via in situ Formation of Liquid- and Solid-Phase Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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(2022). Synthesis and characterization of a unique fused spiro-dihydropyran based chemodosimeter for selective visual and fluorescent detection of Cu2+ ion in aqueous medium by “turn-on” mode. ResearchGate. Available at: [Link]
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Yetra, S. R., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. Available at: [Link]
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Han, M. J., et al. (1997). Polynucleotide analogs. 2. Synthesis, characterization, and physicochemical properties of alternating copolymers of dihydropyran-containing nucleic acid bases and maleic anhydride. Macromolecules. Available at: [Link]
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Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hopkinson, M. N., et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]
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Ziam-Zarifi, F., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. MDPI. Available at: [Link]
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Reddy, B. V. S., et al. (2003). Iron(III)-Catalyzed Prins-Type Cyclization Using Homopropargylic Alcohol: A Method for the Synthesis of 2-Alkyl-4-halo-5,6-dihydro-2H-pyrans. Organic Letters. Available at: [Link]
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Peña, L. F., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Publishing. Available at: [Link]
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(2024). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. PubMed Central. Available at: [Link]
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Peña, R., et al. (2021). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. MDPI. Available at: [Link]
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(2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. ACS Publications. Available at: [Link]
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Kumar, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. Available at: [Link]
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Harikrishna, V., et al. (2016). Novel and efficient cytotoxic 2-alkyl, 4-chloro-5,6-dihydro-2h-pyran derivatives of aplysiapyranoids. International Journal of Pharmacy and Analytical Research. Available at: [Link]
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(2025). The silyl-Prins reaction: A novel method for the synthesis of dihydropyrans. ResearchGate. Available at: [Link]
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Uyar, T., et al. (2015). Design, Synthesis and Characterization of 3,4-Dihydro-2H-pyran Containing Copolymer/Clay Nanocomposites. Taylor & Francis Online. Available at: [Link]
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(2021). Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. ResearchGate. Available at: [Link]
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Castagnolo, D., et al. (2009). One-pot multicomponent synthesis of 2,3-dihydropyrans. CORE. Available at: [Link]
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(2025). N-Heterocyclic Carbene Catalyzed Asymmetric Synthesis of Dihydropyranothiazoles via Azolium Enolate Intermediates. ResearchGate. Available at: [Link]
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Yuan, L., et al. (2015). BODIPY-based probes for the fluorescence imaging of biomolecules in living cells. Chemical Society Reviews. Available at: [Link]
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Methodological & Application
The Versatile Synthon: A Guide to the Applications of 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran in Organic Synthesis
Introduction: Unveiling a Powerful Building Block
In the landscape of modern organic synthesis, the strategic incorporation of heterocyclic scaffolds is paramount for the development of novel therapeutics and functional materials. Among these, the dihydropyran moiety stands out due to its prevalence in a wide array of biologically active natural products and pharmaceuticals.[1][2] This guide focuses on a particularly valuable derivative, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran , a versatile building block that marries the reactivity of a dihydropyran ring with the synthetic handle of a bromophenyl group. The presence of the aryl bromide functionality opens a gateway to a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with significant potential in drug discovery and materials science. This document provides a comprehensive overview of the synthesis and key applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| ¹H NMR | Signals expected for the vinylic proton, allylic and homoallylic protons of the dihydropyran ring, and the characteristic doublet of doublets for the para-substituted aromatic ring. |
| ¹³C NMR | Resonances for the olefinic carbons, the carbon bearing the aryl group, the methylene carbons of the dihydropyran ring, and the aromatic carbons, including the carbon attached to the bromine atom. |
| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom. |
Synthesis of this compound: A Plausible Approach
A robust synthesis of the title compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This approach leverages the commercially available 4-bromophenylboronic acid and a suitable dihydropyran precursor.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of arylboronic acids with vinyl halides.
Reaction Scheme:
A plausible synthetic route to the target compound.
Materials:
-
4-Bromo-3,6-dihydro-2H-pyran
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,6-dihydro-2H-pyran (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent should be degassed prior to use.
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with aryl bromides.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water is a common choice for Suzuki reactions as it facilitates the dissolution of both the organic substrates and the inorganic base.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond. This allows for the introduction of diverse functionalities and the construction of complex molecular frameworks.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.[3][4]
Reaction Scheme:
Sources
- 1. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS 28564-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
The Strategic Role of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. The dihydropyran moiety is a well-established "privileged scaffold," frequently appearing in a multitude of natural products and clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage with a diverse range of biological targets.[1][2] When functionalized with a bromophenyl group at the 4-position, the resulting molecule, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran , emerges as a particularly strategic asset for medicinal chemists. This compound serves as a versatile building block, combining the desirable features of the dihydropyran ring with a reactive handle—the bromine atom—that unlocks a vast chemical space for derivatization through modern cross-coupling methodologies.[3]
This comprehensive guide provides an in-depth exploration of the role of this compound in drug discovery. We will delve into its synthesis, its strategic application as a scaffold for library generation, and provide detailed protocols for the biological evaluation of its derivatives against key therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential molecule in their research and development endeavors.
Chemical and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO | Inferred |
| Molecular Weight | 239.11 g/mol | Inferred |
| Appearance | Likely a colorless to pale yellow oil or solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
| Key Reactive Sites | Bromine atom on the phenyl ring (for cross-coupling), double bond in the dihydropyran ring (for further functionalization) | [3] |
Synthetic Protocol: Accessing the Core Scaffold
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is a representative method adapted from established literature procedures for similar structures.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound as a key intermediate for subsequent derivatization.
Materials:
-
4-Tetrahydropyranone
-
(4-Bromophenyl)magnesium bromide (Grignard reagent, commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 2 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Grignard Reaction:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-tetrahydropyranone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of (4-bromophenyl)magnesium bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise via an addition funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Aqueous Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add water and diethyl ether to the mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol intermediate.
-
-
Dehydration to the Dihydropyran:
-
Dissolve the crude alcohol in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application in Drug Discovery: A Gateway to Chemical Diversity
The strategic placement of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds, where the bromophenyl moiety is coupled with a wide array of building blocks. This approach is a cornerstone of modern medicinal chemistry for hit-to-lead optimization and the exploration of structure-activity relationships (SAR).
Workflow for Library Synthesis and Screening
Caption: Workflow for the utilization of this compound in drug discovery.
Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To generate a library of 4-aryl-substituted dihydropyran derivatives for biological screening. The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[5][6]
Materials:
-
This compound (1.0 eq)
-
A diverse set of aryl or heteroaryl boronic acids or their pinacol esters (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a reaction vessel (e.g., a microwave vial or a round-bottom flask), combine this compound, the respective boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-120 °C (conventional heating) or as per the recommended temperature for microwave-assisted synthesis.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the pure coupled product.
-
Protocol 3: Library Synthesis via Heck Cross-Coupling
Objective: To synthesize a library of 4-(alkenylphenyl)-dihydropyran derivatives. The Heck reaction is a powerful tool for the arylation of alkenes.[7][8]
Materials:
-
This compound (1.0 eq)
-
A diverse set of alkenes (e.g., acrylates, styrenes) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, PPh₃) (if required by the catalyst)
-
Base (e.g., NEt₃, K₂CO₃) (1.5-2.0 eq)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add this compound, the palladium catalyst, and the phosphine ligand (if used).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.
-
Protocols for Biological Evaluation
Based on the known biological activities of dihydropyran derivatives, the newly synthesized libraries can be screened against various targets.[1][9][10] The following are generalized protocols for initial biological screening.
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
-
Protocol 5: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
Procedure:
-
Compound Preparation:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]
-
-
Inoculation and Incubation:
-
Add the microbial suspension to each well.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the generation of diverse chemical libraries aimed at drug discovery. Its synthesis is straightforward, and the presence of the bromophenyl moiety provides a convenient handle for extensive chemical modifications through well-established cross-coupling reactions. The dihydropyran core imparts favorable drug-like properties to the resulting molecules. The protocols outlined in this guide provide a solid foundation for synthesizing, diversifying, and screening derivatives of this promising scaffold for a range of biological activities, including anticancer and antimicrobial effects. Future work should focus on expanding the diversity of the generated libraries and exploring their potential against a wider array of biological targets, such as kinases, ion channels, and GPCRs, to fully exploit the therapeutic potential of this privileged structural motif.
References
- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Available from: [Link]
-
Kaplan J, et al. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Available from: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
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Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. MDPI. Available from: [Link]
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Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available from: [Link]
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(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available from: [Link]
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2H-Pyran-2-one, 3-bromo-. Organic Syntheses. Available from: [Link]
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Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available from: [Link]
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development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. HETEROCYCLES. Available from: [Link]
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Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. SpringerLink. Available from: [Link]
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Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. ResearchGate. Available from: [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Available from: [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available from: [Link]
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Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. ResearchGate. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available from: [Link]
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Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available from: [Link]
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Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Digital Commons @ University of Puget Sound. Available from: [Link]
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Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Pyran Derivatives for Anticancer Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of pyran derivatives with potential anticancer activity. The pyran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] This document emphasizes the rationale behind synthetic choices and provides self-validating experimental protocols to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the Pyran Scaffold in Oncology
The pyran nucleus, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone in the architecture of many biologically active molecules, including coumarins, flavonoids, and xanthones.[1] The structural versatility of the pyran ring system allows for the creation of diverse chemical libraries with a wide array of pharmacological properties. In the context of oncology, pyran derivatives have emerged as promising candidates due to their ability to modulate various cellular pathways implicated in cancer progression.[2] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and target key enzymes and signaling proteins crucial for tumor growth and survival.[2][3] This application note will delve into specific synthetic methodologies for creating pyran-based compounds and outline protocols for their biological evaluation.
Synthetic Strategies: A Focus on Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient, atom-economical, and allows for the rapid generation of diverse compound libraries. Several classes of anticancer pyran derivatives can be synthesized using MCRs.
Rationale for MCRs in Pyran Synthesis:
-
Efficiency: MCRs streamline synthetic pathways, reducing the number of steps, purification processes, and overall time and resources required.
-
Diversity: By varying the starting components, a wide range of structurally diverse pyran derivatives can be synthesized, which is crucial for structure-activity relationship (SAR) studies.
-
Complexity: MCRs enable the formation of complex heterocyclic systems, such as fused pyrans, which often exhibit enhanced biological activity.
Below are detailed protocols for the synthesis of three distinct classes of pyran derivatives with demonstrated anticancer potential.
Protocol 1: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives
This protocol describes a facile one-pot, three-component synthesis of 2-amino-4H-pyran derivatives. These compounds are valuable scaffolds in medicinal chemistry and have shown a range of biological activities, including anticancer properties. The reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3]
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., ethyl acetoacetate, 1 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solid product that precipitates out of the reaction mixture is collected by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C. The product is typically obtained in high yield and purity, often without the need for further purification.
Causality Behind Experimental Choices:
-
Catalyst: A basic catalyst like piperidine is crucial for promoting both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition of the active methylene compound.
-
Solvent: Ethanol is an excellent solvent for this reaction as it dissolves the reactants and catalyst, while often allowing the product to precipitate upon formation, simplifying purification.
-
Room Temperature Reaction: The ability to perform this reaction at room temperature makes it energy-efficient and reduces the likelihood of side reactions.
Protocol 2: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention for their potent anticancer activities. This protocol outlines a one-pot, four-component synthesis that is both efficient and versatile.[4]
Experimental Protocol:
-
Initial Reaction: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (20 mL).
-
Pyrazolone Formation: Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 1 hour to form the pyrazolone intermediate.
-
Addition of Components: After cooling the reaction mixture to room temperature, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as piperidine or a Lewis acid like zinc triflate (10 mol%).[4]
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into crushed ice. The resulting precipitate is collected by filtration.
-
Washing and Recrystallization: Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
Causality Behind Experimental Choices:
-
Step-wise One-Pot Approach: The initial formation of the pyrazolone intermediate in the same pot before the addition of the other components ensures the desired fused ring system is formed.
-
Catalyst Choice: The choice of catalyst can influence the reaction rate and yield. While basic catalysts are common, Lewis acids can also effectively promote the reaction.[4]
-
Reflux Conditions: Heating the reaction mixture is necessary to drive the multi-step reaction to completion in a reasonable timeframe.
Protocol 3: Synthesis of Coumarin-Chalcone-Pyran Hybrids
Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity. This protocol describes the synthesis of coumarin-chalcone hybrids, which are then cyclized to form pyran-containing molecules with significant anticancer potential.
Experimental Protocol:
Step 1: Synthesis of Coumarin-Chalcone Hybrids
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-acetylcoumarin (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (40%, 5 mL), dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Continue stirring at room temperature for 6-8 hours. The formation of the chalcone can be observed by a color change and precipitation.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure coumarin-chalcone hybrid.
Step 2: Cyclization to form the Pyran Ring
-
Reaction Setup: To a solution of the coumarin-chalcone hybrid (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reaction Conditions: Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture, and the resulting solid is collected by filtration. The product is then washed with cold ethanol and dried to afford the final coumarin-chalcone-pyran hybrid.
Causality Behind Experimental Choices:
-
Claisen-Schmidt Condensation: The first step is a Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (3-acetylcoumarin) and an aldehyde to form the α,β-unsaturated ketone (chalcone).
-
Michael Addition and Cyclization: The second step involves a Michael addition of the active methylene group of malononitrile to the chalcone, followed by an intramolecular cyclization and tautomerization to form the stable 2-amino-4H-pyran ring.
-
Hybrid Pharmacophore: This strategy leverages the known anticancer properties of both coumarins and chalcones, integrating them into a single molecule with a pyran linker to potentially achieve synergistic or enhanced activity.
Biological Evaluation of Pyran Derivatives
The newly synthesized pyran derivatives should be evaluated for their anticancer activity. A standard and widely used method is the in vitro cytotoxicity assay against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyran derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Representative Pyran Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected pyran derivatives against various human cancer cell lines.
| Compound ID | Pyran Class | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| PD-1 | 2-Amino-4H-pyran | 5.2 | 3.8 | 7.1 | 10.5 | [3] |
| PD-2 | Pyrano[2,3-c]pyrazole | 1.5 | 0.9 | 2.3 | 4.7 | [4] |
| PD-3 | Coumarin-Pyran Hybrid | 2.8 | 1.2 | 4.5 | 6.9 | [5] |
| Doxorubicin | Standard Drug | 0.8 | 0.5 | 1.1 | 1.3 | N/A |
Mechanism of Action: Targeting Cancer Cell Signaling Pathways
Many pyran derivatives exert their anticancer effects by targeting specific molecular pathways that are dysregulated in cancer cells. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Pyran Derivatives as PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers.[6] Certain pyran derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling to Akt and mTOR and ultimately leading to decreased cell proliferation and induction of apoptosis.[6][7]
Visualizations
General Synthetic Workflow for Anticancer Pyran Derivatives
Caption: A typical workflow for the synthesis and biological evaluation of anticancer pyran derivatives.
Simplified PI3K Signaling Pathway and Inhibition by Pyran Derivatives
Caption: Inhibition of the PI3K signaling pathway by a pyran derivative, leading to reduced cancer cell proliferation and survival.
Apoptosis Induction via Caspase Activation
Caption: A simplified representation of apoptosis induction in cancer cells by a pyran derivative through the intrinsic caspase pathway.
Conclusion and Future Perspectives
The synthesis of pyran derivatives represents a highly promising avenue for the discovery of novel anticancer agents. The multi-component reaction strategies detailed in this application note offer efficient and versatile methods for generating libraries of these compounds for biological screening. The demonstrated ability of pyran-based molecules to induce apoptosis and inhibit critical signaling pathways, such as the PI3K pathway, underscores their therapeutic potential. Future work should focus on optimizing the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising laboratory findings into clinical applications.
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Available at: [Link]
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IC50 values of fused pyran derivatives against MCF7, A549, HCT116 and... (n.d.). ResearchGate. Available at: [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. Available at: [Link]
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Pyrazoline Derivatives as Tubulin Polymerization Inhibitors with One Hit for Vascular Endothelial Growth Factor Receptor 2 Inhibition. (2025). ResearchGate. Available at: [Link]
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Natural product-inspired synthesis of coumarin–chalcone hybrids as potential anti-breast cancer agents. (2023). National Institutes of Health. Available at: [Link]
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One-pot synthesis of pyrano[2,3-c]pyrazoles using SBA-15-PR-NH2 and their antimicrobial activities. (2025). ResearchGate. Available at: [Link]
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Synthesis and in vitro evaluation of novel coumarin-chalcone hybrids as potential anticancer agents. (2025). ResearchGate. Available at: [Link]
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Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024). RSC Publishing. Available at: [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Publishing. Available at: [Link]
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Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). ScienceDirect. Available at: [Link]
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Apoptotic cell death induced by pyrano[3,2-c]chromene derivatives. (n.d.). ResearchGate. Available at: [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PubMed Central. Available at: [Link]
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A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. Available at: [Link]
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Application Notes and Protocols: Leveraging 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran in Materials Science
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the dynamic field of materials science, the strategic design and synthesis of novel organic molecules are paramount to the development of next-generation technologies. Among the vast array of molecular scaffolds, heterocyclic compounds play a crucial role due to their unique electronic and structural properties. This guide focuses on 4-(4-bromophenyl)-3,6-dihydro-2H-pyran , a molecule poised as a valuable and versatile building block for the creation of advanced functional materials.
The structure of this compound is deceptively simple, yet it harbors two key functionalities that make it highly attractive for materials synthesis. The 3,6-dihydro-2H-pyran ring, a non-aromatic oxygen-containing heterocycle, can influence the solubility, processability, and solid-state packing of larger molecules.[1][2] More significantly, the 4-bromophenyl group serves as a highly versatile synthetic handle. The bromine atom is a prime leaving group for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of extended π-conjugated systems.[3][4][5]
These extended conjugated molecules are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7][8][9] This document provides detailed protocols and expert insights into harnessing the synthetic potential of this compound for the development of novel materials with exciting optoelectronic properties.
Core Application: A Gateway to Novel Organic Emitters via Suzuki-Miyaura Cross-Coupling
The primary and most immediate application of this compound in materials science is its use as a precursor in palladium-catalyzed cross-coupling reactions to synthesize larger, more complex molecular architectures. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, stands out for its mild reaction conditions, high tolerance of functional groups, and commercial availability of a vast library of reactants.[5][10]
By coupling this compound with various aryl or heteroaryl boronic acids, researchers can systematically tune the electronic and photophysical properties of the resulting molecules. This approach allows for the creation of donor-π-acceptor (D-π-A) or other conjugated systems that are essential for efficient light emission in OLEDs.[11][12][13] The dihydropyran moiety can serve to disrupt extensive π-stacking in the solid state, potentially leading to materials with high photoluminescence quantum yields.
Protocol 1: Synthesis of a Pyrene-Functionalized Dihydropyran Derivative for Potential Blue Emission
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 1-pyreneboronic acid. Pyrene derivatives are well-known for their blue fluorescence and high charge carrier mobility, making them excellent candidates for OLED emitters.[6][7]
Objective: To synthesize 4-(4-(pyren-1-yl)phenyl)-3,6-dihydro-2H-pyran, a novel blue-emitting fluorophore.
Materials:
-
This compound
-
1-Pyreneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
Experimental Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 eq), 1-pyreneboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes to create an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add a 3:1 mixture of anhydrous toluene and absolute ethanol to the flask via a cannula or syringe. The solvent volume should be sufficient to dissolve the reactants upon heating (approximately 20-30 mL).
-
Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture. Immediately reseal the flask and purge with inert gas for another 5 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-(4-(pyren-1-yl)phenyl)-3,6-dihydro-2H-pyran.
Self-Validation and Characterization:
To ensure the successful synthesis of the target compound, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Disappearance of the C-Br signal and appearance of new aromatic proton and carbon signals corresponding to the pyrene moiety. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |
| UV-Vis Spectroscopy | To study the electronic absorption properties. | Absorption bands characteristic of the pyrene chromophore, potentially red-shifted due to extended conjugation. |
| Fluorescence Spectroscopy | To determine the emission properties. | Blue fluorescence with a high quantum yield is anticipated. |
| Cyclic Voltammetry | To determine the HOMO and LUMO energy levels. | Provides insight into the electrochemical stability and suitability for use in OLED device architectures. |
Workflow for Material Synthesis and OLED Fabrication
The following diagram illustrates the overall workflow from the starting material to a potential OLED device.
Caption: Workflow from building block to OLED device.
Potential for Polymer Synthesis
While the primary application lies in the synthesis of small molecules for organic electronics, this compound also presents opportunities in polymer science.
-
Ring-Opening Metathesis Polymerization (ROMP): The double bond within the dihydropyran ring could potentially undergo ROMP to yield polymers with unique backbone structures. The pendant bromophenyl group would then be available for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain.
-
Polycondensation Reactions: The bromophenyl group can be converted to other functional groups (e.g., diols via hydroxylation or dicarboxylic acids via Grignard reaction followed by carboxylation) that can serve as monomers in polycondensation reactions to form polyesters or polyamides.
These avenues are less explored but represent exciting opportunities for creating novel polymeric materials with tailored properties for applications ranging from drug delivery to advanced coatings.
Conclusion
This compound is a strategically designed molecule that serves as a powerful intermediate in the synthesis of advanced organic materials. Its true value is realized through its derivatization, particularly via palladium-catalyzed cross-coupling reactions, which opens the door to a vast library of novel compounds with tunable optoelectronic properties. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the full potential of this versatile building block in the ongoing quest for next-generation materials for organic electronics and beyond.
References
-
ResearchGate. (2025). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Dicyanomethylene-4H-pyran Chromophores for OLED Emitters, Logic Gates and Optical Chemosensors. Retrieved from [Link]
-
MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]
-
ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. Retrieved from [Link]
-
ResearchGate. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved from [Link]
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Chemistry. (2011). Pyrene-Based Materials for Organic Electronics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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HETEROCYCLES. (2015). development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
-
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]
-
PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
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YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Fluorescence of 2H-Pyrone Derivatives for Organic Light-Emitting Diodes (OLED). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
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ResearchGate. (2011). Pyrene-Based Materials for Organic Electronics. Retrieved from [Link]
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Taylor & Francis. (n.d.). Pyran – Knowledge and References. Retrieved from [Link]
-
SpringerLink. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]
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Frontiers. (n.d.). Organic Electronics From Synthesis To Applications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Themed collection Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applications. Retrieved from [Link]
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Application Notes and Protocols: Strategic Functionalization of the Dihydropyran Ring in 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Introduction: The Strategic Value of the Dihydropyran Scaffold
The dihydropyran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and biologically active compounds.[1][2][3] Its inherent structural features, including conformational flexibility and the presence of stereocenters, enable precise three-dimensional arrangements of functional groups for specific interactions with biological targets. The compound 4-(4-bromophenyl)-3,6-dihydro-2H-pyran is a particularly valuable starting material. The dihydropyran ring offers a reactive alkene for a variety of chemical transformations, while the bromophenyl group provides a versatile handle for cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries essential for drug discovery and development.[4][5] This guide provides detailed protocols for the targeted functionalization of the dihydropyran ring of this substrate, focusing on scientifically robust and reproducible methodologies.
Epoxidation of the Dihydropyran Double Bond: Gateway to Diverse Functionalities
Epoxidation of the electron-rich double bond in this compound provides a pivotal intermediate, an epoxide, which can be subsequently opened by a variety of nucleophiles to introduce diverse functionalities with high regio- and stereocontrol.[6][7] The inherent strain of the three-membered oxirane ring makes it susceptible to ring-opening reactions under both acidic and basic conditions.[8]
Scientific Rationale and Mechanistic Overview
The epoxidation of an alkene is an electrophilic addition reaction where a peroxy acid is commonly used as the oxygen atom donor. The concerted mechanism involves the transfer of an oxygen atom to the double bond, forming the epoxide. The choice of epoxidizing agent can influence the reaction's efficiency and compatibility with other functional groups. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable reagent for this transformation.
The subsequent ring-opening of the resulting epoxide can proceed via two distinct pathways. Under acidic conditions, the reaction proceeds through a carbocation-like transition state, with the nucleophile attacking the more substituted carbon. Conversely, under basic or nucleophilic conditions, the reaction follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon. This dichotomy allows for selective access to different regioisomers.
Experimental Protocol: Epoxidation with m-CPBA
This protocol details the epoxidation of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Reagent Addition: To the cooled solution, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes. The purity of m-CPBA should be considered when calculating the molar equivalence.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. This typically takes 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted peroxy acid.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure epoxide.
Expected Outcomes and Troubleshooting
| Parameter | Expected Value/Observation | Troubleshooting Tips |
| Yield | 85-95% | Low yields may result from incomplete reaction; ensure sufficient reaction time and reagent stoichiometry. If the product is unstable on silica gel, consider purification by recrystallization. |
| Purity | >98% after chromatography | Impurities may include unreacted starting material or the m-chlorobenzoic acid byproduct. Ensure thorough washing with NaHCO₃ solution. |
| Side Reactions | Ring-opening of the epoxide under acidic conditions if the m-CPBA is not sufficiently buffered. | Addition of a solid buffer like NaHCO₃ to the reaction mixture can mitigate this. |
Visualization of the Epoxidation Workflow
Caption: Workflow for the epoxidation of this compound.
Dihydroxylation of the Dihydropyran Ring: Accessing Vicinal Diols
The dihydroxylation of the alkene in this compound is a powerful transformation that introduces two hydroxyl groups, creating a vicinal diol. This functionality is a common feature in many natural products and serves as a versatile precursor for further synthetic manipulations. The stereochemical outcome of the dihydroxylation can be controlled by the choice of reagents, leading to either syn- or anti-diols.
Scientific Rationale and Mechanistic Overview
Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Osmium tetroxide is a highly reliable reagent that provides excellent yields of syn-diols.[9] Due to its toxicity and high cost, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a process known as the Upjohn dihydroxylation.[9] The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester, which is then hydrolyzed to yield the syn-diol.
For asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation protocol is the method of choice.[10][11] This method employs a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to create a chiral environment around the osmium center, leading to the enantioselective formation of one of the two possible syn-diol enantiomers.
Anti-dihydroxylation can be accomplished via the acid-catalyzed hydrolysis of an epoxide intermediate, as described in the previous section.[12]
Experimental Protocol: Catalytic Syn-Dihydroxylation (Upjohn Conditions)
This protocol details the syn-dihydroxylation of this compound.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50% solution in water
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add NMO (1.5 eq) followed by the catalytic amount of OsO₄ solution (0.02 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 8-12 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure syn-diol.
Expected Outcomes and Troubleshooting
| Parameter | Expected Value/Observation | Troubleshooting Tips |
| Yield | 80-90% | Lower yields could be due to incomplete reaction or over-oxidation. Ensure the use of a fresh NMO solution. |
| Purity | >98% after chromatography | The primary impurity is often the starting material. Ensure the reaction goes to completion. |
| Stereoselectivity | Predominantly syn-diol | The formation of anti-diol is unlikely under these conditions. |
Visualization of the Dihydroxylation Mechanism
Sources
- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. mdpi.com [mdpi.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl-C-glycosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran
Welcome to the technical support center for the purification of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist you in achieving high purity for your downstream applications.
Understanding the Purification Challenge
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the potential for a variety of impurities arising from its synthesis, which most commonly involves a Suzuki-Miyaura cross-coupling reaction. The physical properties of the target compound and its impurities will dictate the most effective purification strategy. While specific experimental data for this compound is limited, we can infer its properties based on related structures like 4-bromo-3,6-dihydro-2H-pyran, which is a colorless oil soluble in chloroform[1]. The parent 3,4-dihydro-2H-pyran is also soluble in common organic solvents like ethanol, ether, and acetone, with limited water solubility[2][3].
A logical workflow for the purification of this compound is outlined below:
Sources
Technical Support Center: Synthesis of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yields.
Introduction
The 4-aryl-3,6-dihydro-2H-pyran scaffold is a valuable structural motif found in numerous biologically active compounds and is a key intermediate in pharmaceutical synthesis.[1][2] The synthesis of this compound can be approached through several methods, most notably via a hetero-Diels-Alder reaction or through a multi-step sequence involving the formation of a key intermediate like 4-bromo-3,6-dihydro-2H-pyran followed by a cross-coupling reaction.[1][3] Achieving a high yield of this target molecule requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide will address common challenges and provide practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of 4-aryl-dihydropyrans can often be attributed to several factors, primarily related to the reactivity of the starting materials and the stability of intermediates.
Possible Cause 1: Inefficient Hetero-Diels-Alder Reaction
If you are employing a hetero-Diels-Alder [4+2] cycloaddition, the electronic properties of your diene and dienophile are critical.[3][4] In a typical reaction, an electron-rich diene reacts with an electron-poor dienophile.[3] If there is a mismatch, the reaction rate will be slow, leading to low conversion.
-
Solution:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as AlCl₃ or SnCl₄, can significantly accelerate the reaction and improve yields by activating the dienophile.[5]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While Diels-Alder reactions are not typically highly solvent-dependent, using a non-polar solvent can sometimes be beneficial.
-
Temperature Control: While heating can increase the reaction rate, excessively high temperatures can favor the retro-Diels-Alder reaction, leading to a lower yield of the desired product.[4] Careful optimization of the reaction temperature is crucial.
-
Possible Cause 2: Instability of Intermediates
In multi-step syntheses, such as those proceeding through a 4-bromo-3,6-dihydro-2H-pyran intermediate, the stability of this intermediate is key.[1] Dihydropyrans can be sensitive to acidic conditions, which may lead to decomposition or side reactions.[6]
-
Solution:
-
pH Control: Ensure that the reaction and work-up conditions are not overly acidic. The use of a mild base to neutralize any acid used in a previous step can be beneficial.
-
Prompt Use of Intermediates: It is often best to use the 4-bromo-3,6-dihydro-2H-pyran intermediate in the subsequent cross-coupling step as soon as it is prepared and purified to minimize degradation.
-
Possible Cause 3: Incomplete Cross-Coupling Reaction
If you are using a Suzuki-Miyaura cross-coupling reaction to introduce the 4-bromophenyl group, incomplete conversion is a common reason for low yields.
-
Solution:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for an efficient Suzuki-Miyaura coupling. Ensure you are using an appropriate catalyst system for your specific substrates.
-
Base and Solvent: The choice of base and solvent system is also crucial. A thorough screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) may be necessary to find the optimal conditions.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Question 2: I am observing significant amounts of side products. How can I improve the selectivity?
The formation of side products can be a major challenge. Understanding the potential side reactions is the first step to mitigating them.
Possible Cause 1: Regioselectivity in Diels-Alder Reaction
When using unsymmetrical dienes and dienophiles in a hetero-Diels-Alder reaction, a mixture of regioisomers can be formed.
-
Solution:
-
Steric and Electronic Control: The regioselectivity is governed by both steric and electronic factors. The use of a Lewis acid catalyst can often enhance the regioselectivity of the reaction.[5]
-
Choice of Dienophile: If possible, using a symmetrical dienophile can eliminate the issue of regioselectivity.
-
Possible Cause 2: Polymerization of Starting Materials
Dienes, particularly electron-rich ones, can be prone to polymerization, especially at higher temperatures.
-
Solution:
-
Use of Inhibitors: Adding a small amount of a radical inhibitor, such as hydroquinone, can help to prevent polymerization.
-
Temperature Control: Running the reaction at the lowest effective temperature will minimize polymerization.
-
Possible Cause 3: Over-bromination of the Aromatic Ring
When preparing the 4-bromophenyl starting material, there is a risk of forming di- or tri-brominated species, which can lead to impurities in the final product.[7]
-
Solution:
-
Careful Control of Brominating Agent: Use a controlled amount of the brominating agent and monitor the reaction progress carefully by techniques like GC-MS or TLC to avoid over-bromination.
-
Question 3: The purification of the final product is challenging. Are there any recommended methods?
Purification of dihydropyran derivatives can sometimes be complicated by their chemical properties.
Recommended Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. Be mindful of the potential for hydrolysis of the dihydropyran ring under strongly acidic or basic conditions.[6]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.[6]
-
Solvent System: A gradient of ethyl acetate in hexanes is often a good starting point for the elution. The polarity of the solvent system should be optimized based on the polarity of your product and impurities, as determined by TLC analysis.[8]
-
TLC Analysis: Careful TLC analysis is essential to identify the correct fractions containing the pure product.[8]
-
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain a highly pure product.
| Purification Step | Purpose | Key Considerations |
| Aqueous Work-up | Removal of inorganic salts and water-soluble impurities. | Avoid strongly acidic or basic conditions to prevent product degradation.[6] |
| Column Chromatography | Separation of the product from unreacted starting materials and side products. | Optimize the solvent system based on TLC analysis.[8] |
| Recrystallization | Final purification of solid products to achieve high purity. | Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The two most prevalent synthetic strategies are:
-
Hetero-Diels-Alder Reaction: This is a [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom (in this case, oxygen).[3][4] This method is powerful for forming the six-membered dihydropyran ring in a single step with good stereochemical control.[4]
-
Multi-step Synthesis via a Dihydropyran Intermediate: This approach often involves the synthesis of a versatile intermediate, such as 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, which can then be coupled with an aryl halide (like 1,4-dibromobenzene) via a Suzuki-Miyaura cross-coupling reaction to introduce the 4-bromophenyl group.[1]
Caption: Common synthetic routes to 4-aryl-dihydropyrans.
How do I choose the optimal solvent and temperature for this reaction?
The optimal solvent and temperature are highly dependent on the specific synthetic route you are following.
-
For Hetero-Diels-Alder Reactions:
-
Solvent: Non-polar solvents like toluene, dichloromethane, or THF are commonly used. The choice of solvent can sometimes influence the stereoselectivity of the reaction.
-
Temperature: These reactions can often be run at room temperature, although heating may be required to increase the reaction rate. However, be cautious of the retro-Diels-Alder reaction at very high temperatures.[4]
-
-
For Suzuki-Miyaura Cross-Coupling:
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous base solution is typically used.
-
Temperature: These reactions are almost always run at elevated temperatures, often between 80-120 °C, to ensure a reasonable reaction rate.
-
What are the key analytical techniques to characterize the product and intermediates?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and any intermediates. The chemical shifts and coupling constants will provide detailed information about the connectivity of the atoms and the stereochemistry of the molecule.[1]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as C-O and C=C bonds.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.[8]
Experimental Protocol: Synthesis via a Dihydropyran Intermediate
This is a generalized protocol based on a multi-step synthesis. You should always refer to a specific literature procedure for precise amounts and conditions.
Step 1: Synthesis of 4-bromo-3,6-dihydro-2H-pyran [1]
-
Start with a suitable precursor, such as 4-tetrahydropyranone.
-
React the precursor to form a hydrazone intermediate.
-
The hydrazone is then treated with a brominating agent and a base to yield 4-bromo-3,6-dihydro-2H-pyran.
-
Purify the intermediate, typically by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the 4-bromo-3,6-dihydro-2H-pyran intermediate, 4-bromophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Thoroughly degas the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture and perform an aqueous work-up.
-
Purify the crude product by flash column chromatography to obtain this compound.
Caption: A typical workflow for a multi-step synthesis.
References
-
HETEROCYCLES, Vol. 91, No. 8, 2015. An Efficient Process for the Synthesis of 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester. [Link]
-
ResearchGate. (2025). Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
National Institutes of Health. (2017). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
-
National Institutes of Health. (2018). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. [Link]
-
OSTI.gov. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. [Link]
-
ACS Publications. (2002). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. [Link]
-
PubMed. (1990). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. [Link]
-
National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
The University of Liverpool Repository. (2000). enantioselective diels-alder reactions of 2h-pyrans. [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? [Link]
-
ACS Publications. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. [Link]
-
Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
- Google Patents. (2011).
- Google Patents. (2011). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
- Google Patents. (1980).
-
ResearchGate. (2025). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. [Link]
-
Arabian Journal of Chemistry. (2017). Synthesis of new pyran and pyranoquinoline derivatives. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the synthesis of dihydropyrans
Welcome to the Technical Support Center for Dihydropyran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing dihydropyran scaffolds. My goal is to provide you with not just protocols, but a deeper understanding of the causality behind common side reactions and to offer field-proven insights to troubleshoot and optimize your experiments. The information herein is grounded in established literature to ensure scientific integrity and empower you with self-validating systems for your synthetic challenges.
Troubleshooting Guides: Navigating Common Side Reactions
The synthesis of dihydropyrans, while a powerful tool for accessing valuable heterocyclic cores, is often accompanied by the formation of undesired side products. This section provides a detailed, question-and-answer-based guide to diagnosing and mitigating these common issues.
Challenges in Prins-Type Cyclizations
The Prins cyclization and its variants are cornerstones of dihydropyran synthesis, but are susceptible to competing reaction pathways.
Understanding the Causality:
The oxonia-Cope rearrangement is a[1][1]-sigmatropic rearrangement that can compete with the Prins cyclization, especially when the intermediate oxocarbenium ion is stabilized by adjacent groups.[2][3] This rearrangement can lead to constitutional isomers or even racemization if chiral centers are involved.[1][3] The reaction is particularly favored when using substrates with electron-rich aromatic rings or when the reaction conditions allow for equilibration.[1]
Troubleshooting Protocol:
-
Lewis Acid Selection: The choice of Lewis acid is critical. Stronger, more oxophilic Lewis acids can accelerate the Prins cyclization, outcompeting the oxonia-Cope rearrangement.
-
Recommendation: Switch to a more effective Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf). In many cases, TMSOTf has been shown to promote the desired silyl-Prins cyclization with good diastereoselectivity, while other Lewis acids like BF₃·OEt₂ or TMSCl might lead to complex mixtures.[4]
-
-
Temperature Optimization: The oxonia-Cope rearrangement is often favored at higher temperatures.
-
Recommendation: Perform the reaction at low temperatures, such as -78 °C. This can significantly suppress the rearrangement pathway.[4]
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates.
-
Recommendation: Experiment with less polar solvents. A decrease in solvent polarity has been shown to increase enantioselectivity in some asymmetric Prins cyclizations, suggesting better control over the transition state.[1]
-
-
Substrate Modification: If the above measures are insufficient, consider modifying your substrate.
-
Recommendation: The use of vinylsilyl alcohols has been shown to be less prone to competitive pathways compared to allylsilyl alcohols in some cases.[4]
-
Understanding the Causality:
The formation of a diene byproduct is often the result of a Peterson elimination pathway.[4] This side reaction is also initiated by the Lewis acid and competes with the desired cyclization. The acidic protons alpha to the silicon atom can be abstracted, leading to the elimination of the hydroxyl group and the formation of a 1,3-diene.[4]
Troubleshooting Protocol:
-
Control of Acidity: The Peterson elimination is acid-catalyzed.
-
Recommendation: Carefully control the stoichiometry of the Lewis acid. Use the minimum amount required to promote the Prins cyclization. Titrate the Lewis acid to find the optimal concentration.
-
-
Substrate Choice: The structure of the starting alkenylsilyl alcohol plays a role.
-
Recommendation: As with the oxonia-Cope rearrangement, vinylsilyl alcohols can be less susceptible to Peterson elimination compared to their allylsilyl counterparts.[4]
-
-
Reaction Conditions:
-
Recommendation: Maintain low reaction temperatures to disfavor the elimination pathway.
-
Controlling Selectivity in Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a powerful method for constructing the dihydropyran ring in a single step. However, achieving high regioselectivity and stereoselectivity can be challenging.
Understanding the Causality:
Regioselectivity in hetero-Diels-Alder reactions is governed by the electronic properties of the diene and dienophile.[5] In an "inverse electron demand" scenario, which is common for the synthesis of dihydropyrans, the diene is electron-poor and the dienophile is electron-rich.[6] The reaction is controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The major regioisomer arises from the alignment that maximizes the overlap of the orbitals with the largest coefficients.[5]
Troubleshooting Protocol:
-
Enhance Electronic Bias:
-
Recommendation: Introduce electron-withdrawing groups on the heterodiene (the 1-oxa-1,3-butadiene system) to lower its LUMO energy and increase the electronic demand.[7] Conversely, use dienophiles with strong electron-donating groups to raise their HOMO energy.
-
-
Lewis Acid Catalysis:
-
Recommendation: Employ a Lewis acid catalyst. Lewis acids can coordinate to the heterodiene, further lowering its LUMO energy and enhancing the regioselectivity.[8] Screen a variety of Lewis acids to find the one that provides the best selectivity for your specific substrate combination.
-
-
Solvent Effects:
-
Recommendation: The choice of solvent can influence the transition state. Experiment with a range of solvents with varying polarities.
-
-
Chiral Catalysts/Substrates:
-
Recommendation: In some cases, the use of chiral catalysts or substrates can enhance regioselectivity.[8]
-
Byproducts in the Synthesis from Tetrahydrofurfuryl Alcohol
The industrial-scale synthesis of dihydropyran often starts from the readily available tetrahydrofurfuryl alcohol (THFA). This process, however, can generate several byproducts.
Understanding the Causality:
The conversion of THFA to dihydropyran (DHP) over a solid acid catalyst like alumina involves a rearrangement and dehydration sequence.[9] The formation of byproducts is often due to over-reaction or alternative reaction pathways on the catalyst surface.
-
Tetrahydropyran (THP): Results from the hydrogenation of the desired DHP.[10]
-
Cyclopentanone and Acrolein: These are common byproducts in DHP production.[11]
-
δ-Valerolactone (DVL): Can be formed through dehydrogenation of an intermediate.[10]
Troubleshooting Protocol:
-
Catalyst Selection and Modification:
-
Reaction Temperature and Pressure:
-
Recommendation: Optimize the reaction temperature and pressure. Higher temperatures can lead to the formation of 1-pentanol via over-hydrogenation, while lower temperatures and pressures may favor the formation of DVL.[10] A temperature of around 270 °C and a hydrogen pressure of 1.0 MPa have been reported to give high selectivity for THP (which is then dehydrated to DHP).[10]
-
-
Carrier Gas Composition:
-
Recommendation: The use of a carrier gas containing water vapor has been shown to reduce the formation of byproducts, particularly acrolein.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of acid-catalyzed degradation of dihydropyrans?
A: Dihydropyrans are cyclic enol ethers and are susceptible to acid-catalyzed hydrolysis. The mechanism typically involves protonation of the oxygen atom, followed by the nucleophilic attack of water at the C2 or C6 position. This leads to the formation of a hemiacetal intermediate, which can then open to an aldehyde-alcohol.[12][13] The specific degradation products will depend on the substitution pattern of the dihydropyran.
Q: Can I use organocatalysis to improve the stereoselectivity of my dihydropyran synthesis?
A: Absolutely. Organocatalysis has emerged as a powerful strategy for controlling stereoselectivity in the synthesis of dihydropyrans. For instance, chiral Brønsted acids can catalyze asymmetric Prins cyclizations, and bifunctional thiourea organocatalysts have been successfully employed in domino reactions to afford dihydropyran-containing structures with high stereoselectivities.[14]
Q: I am having trouble with low yields in my Prins cyclization. What are the first things I should check?
A: For low yields in a Prins cyclization, start by troubleshooting the following:
-
Purity of Reagents: Ensure your aldehyde and homoallylic alcohol are pure. Impurities can interfere with the catalyst and the reaction.
-
Lewis Acid Activity: If you are using a Lewis acid from a previously opened bottle, its activity may be diminished due to hydrolysis. Use a fresh or newly opened bottle of the Lewis acid.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or another appropriate method to ensure you are running it for the optimal time. Also, verify that the reaction temperature is being maintained correctly.
-
Stoichiometry: Re-check the stoichiometry of your reactants and catalyst. An excess of one reactant or an incorrect amount of catalyst can lead to side reactions and lower yields.[4]
Data Summary
Table 1: Influence of Lewis Acid and Temperature on a Model Silyl-Prins Cyclization
| Entry | Lewis Acid | Temperature (°C) | Yield of Dihydropyran (%) | Diastereomeric Ratio (cis:trans) |
| 1 | BF₃·OEt₂ | 0 | Complex Mixture | - |
| 2 | TMSCl | 0 | Complex Mixture | - |
| 3 | TMSOTf | -78 | 48 | 90:10 |
Data adapted from a representative silyl-Prins cyclization study.[4]
Experimental Protocols
Protocol 1: General Procedure for a TMSOTf-Promoted Silyl-Prins Cyclization
-
To a solution of the vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under a nitrogen atmosphere, add TMSOTf (1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Competing Pathways in Silyl-Prins Cyclization
Caption: Stepwise approach to improving regioselectivity.
References
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]
-
Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Catalysts. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
-
Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. ResearchGate. [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Publishing. [Link]
- A process for preparing dihydropyran and its use as protective agent.
-
Solvolysis of a Tetrahydropyranyl Mesylate: Mechanistic Implications for the Prins Cyclization, 2-Oxonia-Cope Rearrangement, and Grob Fragmentation. PMC. [Link]
-
Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry. [Link]
-
Stable vapor-phase conversion of tetrahydrofurfuryl alcohol into 3,4-2H-dihydropyran. ResearchGate. [Link]
-
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [Link]
-
On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet. ResearchGate. [Link]
-
Recent Applications in Natural Product Synthesis of Dihydrofuran and -pyran Formation by Ring-Closing Alkene Metathesis. ResearchGate. [Link]
-
Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. ResearchGate. [Link]
-
Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC. [Link]
-
Direct cyclisation vs oxonia‐Cope rearrangement/cyclisation and subsequent hydrogenation..[9] ResearchGate. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health. [Link]
-
Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers. [Link]
-
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC. [Link]
-
Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube. [Link]
-
Role of 2-oxonia Cope rearrangements in Prins cyclization reactions. PubMed. [Link]
-
10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. [Link]
-
Catalytic Conversion of Tetrahydrofurfuryl Alcohol over Stable Pt/MoS2 Catalysts. ResearchGate. [Link]
Sources
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Welcome to the technical support center for 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its integrity for experimental use. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage.
I. Troubleshooting Guide: Diagnosing and Resolving Instability Issues
Unexpected experimental results can often be traced back to the degradation of starting materials. This guide provides a systematic approach to troubleshooting potential stability issues with this compound.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., yellowing) | Oxidation or photodegradation. | Protect from light by storing in an amber vial. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Phase Change (e.g., oiling out) | Presence of impurities or degradation products lowering the melting point. | Assess purity via HPLC or GC-MS. Consider purification by chromatography if necessary. |
| Insolubility in Recommended Solvents | Polymerization or formation of insoluble degradation products. | Attempt dissolution in a small sample with gentle heating. If insoluble, the compound has likely degraded significantly. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is crucial to protect it from light and moisture. For short-term storage (e.g., during daily use), keep the vial tightly sealed in a desiccator at room temperature, away from direct sunlight and sources of heat.
Q2: How does the 4-bromophenyl group affect the stability compared to the parent 3,6-dihydro-2H-pyran?
A2: The 4-aryl substitution generally increases the stability of the pyran ring compared to unsubstituted dihydropyrans.[1] However, the bromine atom on the phenyl ring can make the compound susceptible to photodegradation, where the carbon-bromine bond can be cleaved upon exposure to UV light.[2]
Q3: Can I store the compound in solution?
A3: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous dichloromethane or THF), store at low temperatures (-20°C or below), and under an inert atmosphere. Always prepare fresh solutions for sensitive applications.
Stability and Degradation
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure, the following degradation pathways are plausible:
-
Acid-Catalyzed Hydrolysis: In the presence of acidic conditions and water, the enol ether moiety of the dihydropyran ring can be hydrolyzed.[3] This would lead to the opening of the pyran ring to form a hydroxy-keto compound.
-
Oxidative Cleavage: Strong oxidizing agents can cleave the double bond within the dihydropyran ring, leading to the formation of various oxygenated derivatives.
-
Photodegradation: As a brominated aromatic compound, it is susceptible to photodegradation upon exposure to UV light. This can involve the cleavage of the C-Br bond, leading to the formation of radical species and subsequent downstream products.[2]
Potential Degradation Pathway Diagram
Caption: Plausible degradation pathways.
Q5: What are the signs of degradation I should look for?
A5: Besides the visual cues mentioned in the troubleshooting guide (color change, phase change), the appearance of new peaks in your analytical chromatogram (HPLC or GC) is a definitive sign of degradation. A decrease in the peak area of the main compound over time also indicates instability.
Analytical Procedures
Q6: What analytical method do you recommend for assessing the purity of this compound?
A6: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for routine purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the bromophenyl group (around 220-260 nm) should provide good sensitivity.
Q7: Can Gas Chromatography (GC) be used?
A7: Yes, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used. Given the molecular weight and likely thermal stability, GC is a viable option. A non-polar or medium-polarity capillary column would be suitable. GC-MS has the added advantage of providing structural information on any impurities or degradation products.[4][5]
III. Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Aliquot: Upon receiving the compound, if it is a large quantity, aliquot it into smaller, single-use vials to minimize repeated opening and closing of the main container.
-
Inert Atmosphere: Place the vials in a glove box or use a Schlenk line to evacuate the air and backfill with an inert gas like argon or nitrogen.
-
Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection against moisture, wrap the cap with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date, and any other relevant information.
-
Storage: Place the vials in an amber container or wrap them in aluminum foil to protect from light and store them in a refrigerator at 2-8°C.
Protocol 2: Purity Assessment by RP-HPLC (General Method)
This is a general method and may require optimization for your specific system.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute as needed.
IV. References
-
Bell, J. D., Robb, I., & Murphy, J. A. (2022). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. RSC Advances.
-
Lantzer, et al. (2011). Process for the preparation of 4-bromophenyl derivatives. Google Patents. EP2323966A1.
-
Zhang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
-
Kayser, et al. (1988). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed.
-
Demidov, M. R., Osyanin, V. A., & Klimochkin, Y. N. (2024). AN OXIDATIVE CLEAVAGE OF ARENE-CONDENSED 4H-PYRANS VIA THE GROB–WHARTON FRAGMENTATION. Chemistry of Heterocyclic Compounds.
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure.
-
Al-Zoubi, W., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC.
-
Lantzer, et al. (2011). Process for the preparation of 4-bromophenyl derivatives. Google Patents. US20110155950A1.
-
Cimarelli, C. (2019). Recent Advances in the Synthesis of 2H-Pyrans. PMC.
-
Scott, P. J. H., et al. (2018). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PMC.
-
Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
-
LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
-
Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube.
-
Zhu, Y., et al. (2021). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. PubMed.
-
Kumar, A., & Singh, A. (2025). GC-MS analysis of diethyl ether extract of Sauromatum venosum (Aiton) Kunth leaves. IRJSE.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Welcome to the technical support center for the synthesis and optimization of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical scaffold. As a key intermediate, the efficient and clean synthesis of this molecule is critical. This document provides in-depth, field-proven insights into the most common synthetic route, the Suzuki-Miyaura cross-coupling reaction, and offers robust troubleshooting advice in a direct question-and-answer format.
Introduction: The Strategic Importance of the 4-Aryl-dihydropyran Motif
The 3,6-dihydro-2H-pyran ring system is a prevalent scaffold in numerous natural products and biologically active molecules. When substituted at the 4-position with an aryl group, such as 4-bromophenyl, it becomes a versatile building block in drug discovery programs. The bromine handle allows for subsequent functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Given its importance, a reliable and optimizable synthetic protocol is paramount.
Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the C(sp²)-C(sp²) bond between the dihydropyran and the phenyl ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction offers high functional group tolerance, generally good yields, and utilizes organoboron reagents that are relatively stable and have low toxicity.[1]
The recommended coupling partners are 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester and an aryl halide, typically 1,4-dibromobenzene or 1-bromo-4-iodobenzene . Using the dibromo- or bromo-iodobenzene in excess allows for selective mono-coupling.
Baseline Reaction Scheme:
The Catalytic Cycle: Understanding the "Why"
A firm grasp of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction has stalled, showing low or no conversion of the starting materials. What are the primary causes and how do I proceed?
Answer: Low or no conversion is the most common issue in cross-coupling reactions and can stem from several factors. A systematic approach is key to diagnosis.
1. Catalyst Inactivity: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst is not properly reduced or if the Pd(0) is deactivated (e.g., by oxygen), the reaction will not proceed.
- Solution: Ensure your reaction is rigorously degassed. Purge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes and assemble the reaction under a positive pressure of that gas. Use freshly opened, high-purity reagents. Some modern catalysts are designed for easier activation.[4]
2. Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with an aryl bromide, an electron-rich, bulky phosphine ligand is often required to facilitate the rate-limiting oxidative addition step.
- Solution: If you are using a standard ligand like PPh₃ and seeing poor results, switch to a more robust Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These are known to accelerate oxidative addition.[5]
3. Incorrect Base or Solvent: The base is crucial for activating the boronic ester for the transmetalation step.[2] The solvent affects the solubility of reagents and the stability of intermediates.[6]
- Solution: Potassium phosphate (K₃PO₄) is a reliable and effective base for many Suzuki couplings.[7] If solubility is an issue, a solvent system like 1,4-dioxane/water or toluene/water is a good starting point. The water can help dissolve the base and facilitate the reaction. However, excess water can promote unwanted side reactions.
4. Boronic Ester Instability: The C-B bond in boronic esters can be sensitive, particularly to acidic conditions or prolonged heating in the presence of water, leading to protodeboronation (replacement of the boronate group with hydrogen).
- Solution: Use the boronic ester as soon as possible after preparation or purchase. Store it under inert gas in a cool, dry place. When running the reaction, ensure the base is added and the reaction is heated promptly after all reagents are combined.
Systematic Optimization Workflow:
Caption: A logical workflow for troubleshooting low reaction conversion.
Question 2: My main impurity is the homo-coupled product of my aryl bromide (4,4'-dibromobiphenyl). How can I minimize this side reaction?
-
Increase Transmetalation Rate: Ensure your base is sufficiently strong and soluble. K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃ for this purpose. Adding a small amount of water can sometimes improve the solubility and efficacy of the base.
-
Adjust Stoichiometry: While counterintuitive, sometimes slightly decreasing the equivalents of the boronic ester (e.g., from 1.2 to 1.05 eq.) can help, as excess boronic ester can also lead to its own homo-coupling. The key is finding the stoichiometric sweet spot.
-
Change Ligand: A ligand that accelerates transmetalation and subsequent reductive elimination can disfavor the homo-coupling pathway.
Question 3: I am observing significant protodeboronation of my dihydropyran boronic ester. What conditions should I modify?
Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue with vinyl and heteroaryl boronic acids/esters.
-
Base Selection: This side reaction is often base-catalyzed. While a strong base is needed, an overly aggressive one or prolonged reaction times at high temperatures can exacerbate the problem. If using Cs₂CO₃, consider switching to the less harsh K₃PO₄ or even K₂CO₃.[8] Using finely powdered, anhydrous K₃PO₄ can be particularly effective.
-
Minimize Water: While a small amount of water can be beneficial, excess water can be a proton source. Try running the reaction in an anhydrous solvent system like dry dioxane or toluene. If a base like KF is used, it can sometimes suppress ester cleavage while being effective for the coupling.[9][10]
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 80-90 °C).
Experimental Protocols & Data
Baseline Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.5 eq.), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq., finely ground).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition & Degassing: Add the solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the boronic ester). Degas the mixture thoroughly by sparging with argon for 20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Parameter Optimization Summary
This table summarizes the expected effects of changing key reaction parameters, based on established principles of Suzuki-Miyaura couplings.
| Parameter | Condition A (Baseline) | Effect of Condition A | Condition B (Alternative) | Effect of Condition B | Rationale & Citation |
| Pd Source | Pd(OAc)₂ | Standard, requires in-situ reduction | Pd(PPh₃)₄ | Pre-reduced Pd(0), can be less active for challenging substrates | Pd(PPh₃)₄ is a common choice, but modern catalysts often show higher turnover numbers.[7] |
| Ligand | PPh₃ | Inexpensive, good for reactive substrates | SPhos / XPhos | Bulky, e⁻-rich; accelerates oxidative addition for aryl bromides | Buchwald-type ligands are superior for less reactive halides and can prevent β-hydride elimination.[5] |
| Base | K₂CO₃ | Mild, less risk of side reactions | K₃PO₄ / Cs₂CO₃ | Stronger, accelerates transmetalation | Stronger bases are often necessary for efficient transmetalation but increase the risk of protodeboronation.[1][8] |
| Solvent | Toluene | Anhydrous, good for water-sensitive substrates | Dioxane/H₂O | Biphasic, helps dissolve inorganic base | Solvent choice can significantly impact reaction rates and selectivity.[6] |
| Temperature | 80 °C | Slower rate, minimizes decomposition | 110 °C | Faster rate, increases risk of side reactions | Higher temperatures accelerate all steps but can also promote catalyst decomposition and side reactions. |
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]
-
Valdivia, V., et al. (2016). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 21(7), 943. Available at: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Academia.edu. (n.d.). Unprecedented 'ring transformation-rearrangement' of pyran-2-ones into 5,6-dihydropyran-2-ones through insertion of acetol. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Carreno, M. C., et al. (2003). Reductive Cyclizations of Hydroxysulfinyl Ketones: Enantioselective Access to Tetrahydropyran and Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 68(20), 7779-7787. Available at: [Link]
-
Riddell, N. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8435-8440. Available at: [Link]
-
ACS Publications. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
HETEROCYCLES. (2015). Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol ester. 91(8), 1654. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024, April 12). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
ResearchGate. (2018, October 11). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]
- Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Welcome to the technical support guide for the purification of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate in high purity. The following question-and-answer-based guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each purification step.
Part 1: Impurity Diagnosis & Initial Assessment
This section focuses on identifying the nature of the impurities present in your crude product, which is the critical first step in designing an effective purification strategy.
Q1: My initial analysis (TLC/NMR) of the crude this compound shows several unexpected signals. What are the likely impurities?
The identity of impurities is almost always linked to the synthetic route used. The most common methods for synthesizing this compound involve carbon-carbon bond formation, such as Suzuki-Miyaura or Grignard reactions.
-
If you used a Suzuki-Miyaura Coupling: (e.g., coupling a dihydropyran boronic acid/ester with a bromo-aryl halide, or vice-versa), you can expect specific byproducts. The reaction has a high atom economy, but side products, including salts and water-soluble borane derivatives, are common.[1] The gradual formation of boric acid can also disturb the acid-base equilibrium of the reaction.[2]
-
If you used a Grignard Reaction: (e.g., reacting a 4-bromophenylmagnesium halide with a dihydropyran-based electrophile), the impurities will be different. Grignard reagents are highly reactive and sensitive to moisture and reaction conditions.[3]
Below is a summary of common impurities based on the synthetic method.
| Synthetic Route | Potential Impurity | Reason for Formation | Typical Analytical Signature |
| Suzuki-Miyaura | Biphenyl | Homocoupling of the boronic acid reagent, often promoted by excess base or oxygen.[4] | Non-polar spot on TLC (high Rf); characteristic aromatic signals in ¹H NMR. |
| Unreacted Starting Materials | Incomplete reaction. | Spots on TLC corresponding to starting materials; their characteristic signals in NMR. | |
| Boric Acid / Boronic Salts | Inherent byproducts of the Suzuki reaction.[1][2] | Highly polar; often remain at the baseline on TLC. Typically removed during aqueous workup. | |
| Palladium Catalyst Residues | Incomplete removal of the catalyst. | Can cause a dark or black coloration of the crude product. | |
| Grignard | Biphenyl | Coupling between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[5] | Non-polar spot on TLC (high Rf); often appears as a yellowish solid.[5] |
| Benzene | Protonation of the Grignard reagent by trace amounts of water. | Highly volatile; may be seen in GC-MS or as a sharp singlet around 7.34 ppm in ¹H NMR (CDCl₃). | |
| Magnesium Salts (e.g., MgBr₂) | Inherent inorganic byproducts of the reaction. | Highly polar; remain at the baseline on TLC. Removed during aqueous workup. | |
| Unreacted Bromobenzene | Incomplete Grignard formation or reaction. | Volatile; detectable by GC-MS. |
Q2: How can I use Thin Layer Chromatography (TLC) to quickly assess my crude product and guide my purification?
Thin Layer Chromatography (TLC) is the fastest and most essential technique for monitoring reaction progress and planning purification.[6][7][8] It allows you to visualize the number of components in your mixture and determine an appropriate solvent system for column chromatography.
A standard TLC protocol is provided below. For this specific molecule, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9][10]
Experimental Protocol 1: Analytical Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a small amount (5-10 mL) of your chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate) to a developing chamber.[9] Place a piece of filter paper inside to saturate the chamber atmosphere and close it with a lid.
-
Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[7] Also spot the starting materials as references, if available.
-
Develop the Plate: Place the TLC plate vertically into the prepared chamber, ensuring the baseline is above the solvent level.[8] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm), as aromatic compounds are typically UV-active.[7] If needed, further visualization can be done using an iodine chamber or a chemical stain (e.g., permanganate).
-
Analyze the Results: The product, this compound, should appear as one of the major spots. Non-polar impurities like biphenyl will have a higher Rf value (travel further up the plate), while polar impurities and salts will have a lower Rf value (stay closer to the baseline).
Part 2: Purification Strategies & Troubleshooting
Once you have a preliminary diagnosis of your impurities, you can select the most effective purification method.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Catalyst Selection for Reactions with 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for reactions involving this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Understanding the Substrate: Key Reactivity Considerations
The structure of this compound presents two primary sites for reactivity in transition metal-catalyzed reactions: the aryl bromide (Csp²-Br bond) and the endocyclic olefin within the dihydropyran ring.
-
Aryl Bromide : This is the intended site for most cross-coupling reactions. The carbon-bromine bond is readily activated by low-valent palladium complexes, initiating the catalytic cycle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
-
Dihydropyran Olefin : This electron-rich double bond is a potential liability. It can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions, such as isomerization or participation in Heck-type additions. Successful catalyst selection hinges on promoting selective oxidative addition at the C-Br bond while minimizing interactions with the olefin.
Section 2: General Principles of Catalyst System Selection
A palladium-catalyzed cross-coupling reaction is a multicomponent system. Optimizing the reaction requires a holistic approach, considering the interplay between the palladium source, ligand, base, and solvent.
The Core Components:
-
Palladium Source : The true catalyst is a Pd(0) species. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they often have limited air stability.[1] More commonly, stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are used. These are reduced in situ to the active Pd(0) catalyst.[2][3]
-
Ligand : The ligand is arguably the most critical component for tuning reactivity and selectivity. It stabilizes the palladium center, influences its reactivity, and dictates the substrate scope. Key properties include:
-
Electron-donating ability : Electron-rich ligands (e.g., bulky alkylphosphines, N-heterocyclic carbenes) accelerate the rate-limiting oxidative addition step, which is particularly useful for less reactive aryl halides.[4]
-
Steric Bulk : Large, bulky ligands promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. They also favor the formation of monoligated, highly reactive palladium species.[4]
-
-
Base : The base plays multiple roles. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine. In all cases, it serves to neutralize the hydrogen halide generated during the reaction. The choice of base (e.g., carbonates, phosphates, alkoxides) must be compatible with the functional groups on the substrates.
-
Solvent : The solvent must solubilize the reagents and stabilize the catalytic intermediates. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). The presence of water can be beneficial in some Suzuki reactions.[5]
Section 3: Troubleshooting Guides for Common Cross-Coupling Reactions (Q&A Format)
FAQ 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the aryl bromide of our substrate and an organoboron reagent.
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yield. What are the most likely causes and how can I fix it?
Answer: Low yield in a Suzuki coupling is a common issue that can typically be traced to the catalyst system, base, or reaction conditions.
Troubleshooting Steps:
-
Evaluate the Catalyst System :
-
For Simple Boronic Acids : A classic and often effective starting point is Pd(PPh₃)₄ with a carbonate or phosphate base in a solvent like 1,4-dioxane or toluene.[6][7] This system is commercially available and works well for many standard couplings.
-
For Hindered or Deactivated Partners : If your boronic acid is sterically demanding or electronically deactivated, the standard catalyst may be insufficient. Switch to a more active system using a Pd(II) source (e.g., Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos .[4][8] These ligands promote both the oxidative addition and reductive elimination steps.
-
-
Check the Base : The base is not just an acid scavenger; it is critical for activating the boronic acid.
-
Ensure Inert Conditions : Oxygen can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid. Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.
-
Consider Side Reactions :
-
Debromination : If you observe the formation of 4-phenyl-3,6-dihydro-2H-pyran, this indicates a competing hydrodebromination pathway. This can sometimes be suppressed by changing the solvent or using a less coordinating base.
-
Homocoupling : Formation of biphenyl from the boronic acid is a sign of oxidative conditions. Improve your degassing procedure.
-
| Component | Condition A (Standard) | Condition B (High-Activity) | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(II) precatalysts with specialized ligands are often more active. |
| Ligand | None (included in source) | SPhos or XPhos (1.1x Pd) | Bulky, electron-rich ligands accelerate key catalytic steps.[4] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Stronger bases are often more effective. |
| Solvent | 1,4-Dioxane or Toluene/H₂O | Toluene or CPME | Choice depends on substrate solubility and temperature requirements. |
| Temperature | 80-110 °C | Room Temp to 80 °C | High-activity catalysts often allow for milder conditions.[4] |
FAQ 2: Buchwald-Hartwig Amination
This reaction is the premier method for forming a C-N bond between the aryl bromide and a primary or secondary amine.
Question: I am trying to couple this compound with a secondary amine, but the reaction is very sluggish and incomplete. What should I change?
Answer: The Buchwald-Hartwig amination is highly dependent on using the right combination of a bulky phosphine ligand and a strong, non-nucleophilic base. It is also notoriously sensitive to air.
Troubleshooting Steps:
-
The Ligand is Key : Standard ligands like PPh₃ are generally ineffective for C-N coupling. You must use specialized, bulky, electron-rich biarylphosphine ligands.
-
Gold Standard Ligands : For most secondary amines, XPhos , tBuXPhos , or BrettPhos are excellent choices.[9] They are designed to accelerate the reductive elimination step, which is often rate-limiting in C-N coupling.
-
Bidentate Ligands : For some primary amines or specific substrates, bidentate ligands like BINAP or DPPF can be effective and may suppress side reactions.[10]
-
-
Use the Correct Base : A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Common Choices : Sodium tert-butoxide (NaOt-Bu ) is the most common and effective base.[9] Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, especially if your substrate is base-sensitive.
-
Avoid Hydroxides/Carbonates : Weaker inorganic bases are generally not strong enough to facilitate this reaction efficiently.
-
-
Strictly Anaerobic Conditions : The catalytic cycle involves electron-rich, air-sensitive Pd(0) and palladium-amido complexes. Oxygen will irreversibly deactivate the catalyst.
-
Use a glovebox for reaction setup if possible.
-
Thoroughly degas your solvent.
-
Ensure all glassware is oven- or flame-dried to remove moisture.
-
The synergy between a bulky ligand and the palladium center is crucial for success.
Caption: Ligand and Base Roles in Buchwald-Hartwig Amination
FAQ 3: Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. A key challenge here is the potential for the dihydropyran's own double bond to interfere.
Question: I want to perform a Heck reaction with my substrate and butyl acrylate. How do I ensure the reaction is selective for the external alkene and doesn't react with the dihydropyran ring?
Answer: This is an excellent question that highlights a specific challenge with this substrate. Selectivity can be achieved by carefully choosing a catalyst system that favors intermolecular over intramolecular pathways and by controlling the reaction conditions.
Troubleshooting Steps:
-
Use a Phosphine-Free Catalyst System : In some cases, phosphine ligands can promote isomerization or other side reactions with alkenes. A "ligandless" system, such as Pd(OAc)₂ with a phase-transfer agent like TBAB (tetrabutylammonium bromide), can be effective.[5] This often favors the more reactive terminal alkene (butyl acrylate) over the internal, more sterically hindered dihydropyran olefin.
-
Control Stoichiometry and Temperature : Use the external alkene in a slight excess (e.g., 1.2-1.5 equivalents) to favor the intermolecular reaction. Running the reaction at the lowest possible temperature that still affords a reasonable rate can also help minimize side reactions.
-
Base Selection : An organic base like triethylamine (Et₃N) is a standard choice for the Heck reaction.[1] It is generally mild enough to not promote degradation of the dihydropyran ring.
Section 4: General Troubleshooting Workflow
When a cross-coupling reaction fails, a systematic approach is necessary. The following decision tree can guide your troubleshooting process.
Caption: Systematic Workflow for Troubleshooting Failed Cross-Coupling Reactions
Section 5: Recommended Experimental Protocols
These protocols provide robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3 equiv.).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane (to make a ~0.1 M solution based on the aryl bromide).
-
Inerting : Seal the vial and cycle between vacuum and backfilling with argon or nitrogen three times.
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup : In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition : Add this compound (1 equiv.), the catalyst system (e.g., Pd₂(dba)₃ (1-2 mol%) and XPhos (2.2-4.4 mol%)), and seal the vial.
-
Solvent and Amine Addition : Remove the vial from the glovebox. Add degassed toluene (to make a ~0.2 M solution) followed by morpholine (1.2 equiv.) via syringe.
-
Inerting : Briefly purge the headspace with argon.
-
Reaction : Heat the mixture to 100 °C for 4-18 hours, stirring vigorously.
-
Monitoring & Workup : Follow steps 6-8 from the Suzuki-Miyaura protocol.
References
-
Zafar, H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Mako, T. L., & Byers, J. A. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics. Available at: [Link]
-
Boruah, M., & Seechurn, C. C. C. J. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Zafar, H., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]
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Strotman, N. A., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
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ResearchGate. (2011). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Available at: [Link]
-
El-Shahat, M. F., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Scott, J. S., & Jones, A. B. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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Gacko, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
-
ResearchGate. (2014). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]
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Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
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The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Aryl-Dihydropyrans
A Case Study: 4-(4-bromophenyl)-3,6-dihydro-2H-pyran and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the dihydropyran scaffold is a privileged structural motif, appearing in a multitude of bioactive natural products and synthetic compounds. The precise and unambiguous characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide provides an in-depth technical comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of a representative 4-aryl-dihydropyran, This compound , and a structurally related analog, 4-phenyl-3,6-dihydro-2H-pyran .
Through a combination of predicted data for our target molecule and experimental data for its analog, we will explore the nuances of spectral interpretation, highlighting key structural features and the influence of substituents on the resulting spectra. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and analysis of similar heterocyclic systems.
The Importance of Spectroscopic Characterization in Drug Development
The journey of a potential drug candidate from laboratory synthesis to clinical application is paved with rigorous analytical checkpoints. NMR and MS are two of the most powerful and indispensable tools in this process. NMR spectroscopy provides a detailed map of the molecular structure, revealing the connectivity of atoms and their chemical environment, while mass spectrometry determines the molecular weight and offers clues about the molecular formula and fragmentation patterns. An erroneous structural assignment can lead to wasted resources and, more critically, compromise the safety and efficacy of a potential therapeutic agent.
Comparative Analysis: this compound vs. 4-phenyl-3,6-dihydro-2H-pyran
For the purpose of this guide, we will analyze the predicted NMR and MS data for This compound and compare it with the experimental data for 4-phenyl-3,6-dihydro-2H-pyran . This comparative approach allows us to understand the foundational spectral features of the 4-aryl-dihydropyran core and to dissect the specific influence of the bromine substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into molecular structure. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the complete elucidation of a molecule's constitution.
The ¹H NMR spectrum of a 4-aryl-dihydropyran can be divided into two key regions: the aromatic region (typically δ 7.0-8.0 ppm) and the aliphatic/ether region (typically δ 2.0-6.0 ppm), which includes the protons of the dihydropyran ring.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-5' | ~ 6.0 | br s | 1H |
| H-2', H-6' (Aromatic) | ~ 7.5 | d | 2H |
| H-3', H-5' (Aromatic) | ~ 7.2 | d | 2H |
| H-2 | ~ 4.2 | m | 2H |
| H-6 | ~ 3.8 | t | 2H |
| H-3 | ~ 2.5 | m | 2H |
Experimental ¹H NMR Data for 4-phenyl-3,6-dihydro-2H-pyran
| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H-5' | 5.95 | br s | 1H |
| H-2', H-6' (Aromatic) | 7.35 | m | 2H |
| H-3', H-4', H-5' (Aromatic) | 7.25 | m | 3H |
| H-2 | 4.15 | q | 2H |
| H-6 | 3.75 | t | 2H |
| H-3 | 2.45 | m | 2H |
Analysis and Comparison:
-
Aromatic Region: In the case of 4-phenyl-3,6-dihydro-2H-pyran, the aromatic protons appear as a multiplet around δ 7.25-7.35 ppm. However, for our target molecule, the para-substitution with bromine is expected to create a more symmetrical and predictable pattern. The protons H-2' and H-6' (ortho to the bromine) will be deshielded relative to H-3' and H-5' (meta to the bromine), resulting in two distinct doublets. This clean splitting pattern in the aromatic region is a strong indicator of a 1,4-disubstituted benzene ring.[1][2]
-
Vinylic Proton (H-5'): The vinylic proton on the dihydropyran ring is expected to appear as a broad singlet around δ 6.0 ppm in both compounds. Its chemical shift is influenced by the adjacent oxygen atom and the double bond.
-
Dihydropyran Ring Protons (H-2, H-3, H-6): The methylene protons of the dihydropyran ring exhibit characteristic chemical shifts and multiplicities. The protons at C-2 (adjacent to the oxygen and the double bond) are the most deshielded, appearing as a multiplet around δ 4.2 ppm. The protons at C-6 (adjacent to the oxygen) appear as a triplet around δ 3.8 ppm, while the allylic protons at C-3 are the most shielded, appearing as a multiplet around δ 2.5 ppm. The overall pattern for these protons is expected to be very similar between the two compounds, as the remote substituent on the phenyl ring has a minimal effect on their chemical environment.
The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their electronic environments.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4' (ipso-Aromatic) | ~ 140 |
| C-1' (ipso-Aromatic, C-Br) | ~ 121 |
| C-2', C-6' (Aromatic) | ~ 132 |
| C-3', C-5' (Aromatic) | ~ 128 |
| C-4 (Dihydropyran) | ~ 135 |
| C-5 (Dihydropyran) | ~ 125 |
| C-2 (Dihydropyran) | ~ 68 |
| C-6 (Dihydropyran) | ~ 66 |
| C-3 (Dihydropyran) | ~ 30 |
Experimental ¹³C NMR Data for 4-phenyl-3,6-dihydro-2H-pyran
| Carbon Assignment | Experimental Chemical Shift (ppm) |
| C-1' (ipso-Aromatic) | 141.5 |
| C-4' (Aromatic) | 128.5 |
| C-2', C-6' (Aromatic) | 127.8 |
| C-3', C-5' (Aromatic) | 125.2 |
| C-4 (Dihydropyran) | 136.2 |
| C-5 (Dihydropyran) | 124.1 |
| C-2 (Dihydropyran) | 68.3 |
| C-6 (Dihydropyran) | 66.5 |
| C-3 (Dihydropyran) | 30.7 |
Analysis and Comparison:
-
Aromatic Carbons: The number of signals in the aromatic region of the ¹³C NMR spectrum is a powerful tool for determining substitution patterns.[1][3] For 4-phenyl-3,6-dihydro-2H-pyran, we observe four signals, consistent with a monosubstituted benzene ring (due to symmetry, C-2'/C-6' and C-3'/C-5' are equivalent). For the 4-bromophenyl derivative, we also expect four signals in the aromatic region due to the plane of symmetry. A key difference will be the chemical shift of the carbon atom bonded to the bromine (C-1'). The strong electronegativity of bromine will cause a downfield shift for this carbon compared to the corresponding carbon in the unsubstituted phenyl ring.
-
Dihydropyran Ring Carbons: The chemical shifts of the dihydropyran ring carbons are expected to be very similar in both compounds. The quaternary carbon at C-4 and the vinylic carbon at C-5 will appear in the downfield region of the aliphatic spectrum, while the carbons adjacent to the oxygen (C-2 and C-6) will be in the typical ether region (δ 60-70 ppm). The allylic carbon at C-3 will be the most upfield.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns, which can be used to piece together its structure.
The electron ionization (EI) mass spectrum of this compound is expected to show several characteristic features.
Predicted Mass Spectrometry Data for this compound
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, one at m/z corresponding to the molecule with the ⁷⁹Br isotope and another at M+2 corresponding to the molecule with the ⁸¹Br isotope.[4]
-
Key Fragments:
-
Loss of the dihydropyran ring: Fragmentation of the bond between the phenyl ring and the dihydropyran ring can lead to a bromophenyl cation.
-
Retro-Diels-Alder reaction: Dihydropyrans can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of formaldehyde (CH₂O).
-
Loss of a bromine atom: Cleavage of the C-Br bond will result in a fragment at M-79/M-81.
-
Experimental Mass Spectrometry Data for 4-phenyl-3,6-dihydro-2H-pyran
-
Molecular Ion (M⁺): A clear molecular ion peak is observed at m/z = 160.
-
Key Fragments:
-
A significant fragment is observed at m/z = 104, corresponding to a styrene cation, formed by the loss of the C₄H₆O portion of the dihydropyran ring.
-
A peak at m/z = 77 corresponds to the phenyl cation.
-
Analysis and Comparison:
The most striking difference in the mass spectra of these two compounds will be the isotopic signature of bromine in the molecular ion and any bromine-containing fragments of this compound. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The fragmentation patterns will share similarities, such as the cleavage of the aryl-pyran bond, but the masses of the resulting fragments will differ by the mass of the bromine atom.
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data for compounds similar to those discussed in this guide.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of a novel synthetic compound.
Caption: Workflow for the synthesis and characterization of a chemical compound.
Conclusion
The detailed spectroscopic analysis of this compound and its comparison with 4-phenyl-3,6-dihydro-2H-pyran demonstrates the power of NMR and MS in modern chemical research. By carefully interpreting the spectral data, we can confidently elucidate the structure of novel compounds, understand the influence of substituents, and ensure the integrity of materials destined for further development. This guide provides a foundational framework for researchers to approach the characterization of their own synthetic targets with rigor and confidence.
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Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link] (Note: A placeholder URL is used as a specific, stable video link for this general topic may vary. The concept is widely available in educational resources.)
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A Senior Application Scientist's Guide to the X-ray Crystallography of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran Derivatives
Introduction: Unveiling Molecular Architecture for Drug Discovery
The 3,6-dihydro-2H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[3][4][5] For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is paramount. This knowledge, which governs molecular interactions with biological targets, is unequivocally provided by single-crystal X-ray diffraction (SCXRD).[6][7]
This guide provides an in-depth comparison of crystallographic strategies for 4-(4-bromophenyl)-3,6-dihydro-2H-pyran derivatives. We will explore the causal relationships between synthetic pathways, crystallization methodologies, and the resulting structural data. The objective is to equip researchers with the rationale and protocols needed to reliably obtain high-quality crystal structures, thereby accelerating structure-activity relationship (SAR) studies and rational drug design. The presence of the bromophenyl group is of particular interest, as the bromine atom can be leveraged for phasing in structure determination and often influences crystal packing through halogen bonding.[8]
From Synthesis to Single Crystal: A Comparative Overview
The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of a diffraction-quality single crystal. The choices made at each step are interconnected and crucial for success.
Synthesis: The Hetero-Diels-Alder Approach
A common and efficient method for constructing the dihydropyran ring is the hetero-Diels-Alder reaction, a [4+2] cycloaddition.[9][10] In a typical approach, an activated diene reacts with an aldehyde (the dienophile). For the synthesis of 4-aryl derivatives, this often involves the reaction between a 1-alkoxy-3-siloxy-1,3-butadiene and an aryl aldehyde, such as 4-bromobenzaldehyde.
-
Rationale: This synthetic route is often preferred due to its high stereoselectivity and atom economy.[11] The choice of solvent, such as xylene, and thermal conditions are critical for driving the reaction to completion.[12] Understanding the reaction mechanism and potential side products is essential for designing an effective purification strategy, which in turn yields the high-purity material required for successful crystallization.[13]
The Critical Step: A Comparison of Crystallization Techniques
Obtaining single crystals is often the most challenging bottleneck in SCXRD.[14] The process relies on creating a supersaturated solution from which molecules can slowly accrete into an ordered, crystalline lattice. No single method is universally successful; therefore, a comparative approach using multiple techniques is the most logical strategy.
| Crystallization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Solvent Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated seal. The solvent slowly evaporates, increasing the concentration to the point of supersaturation and crystal nucleation. | Simple setup; requires minimal compound; works well for a wide range of solvents. | Can be slow; susceptible to dust contamination leading to many small crystals.[15] | Thermodynamically stable polymorphs; initial screening. |
| Vapor Diffusion (Hanging/Sitting Drop) | A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (anti-solvent) in a sealed chamber. Vapor of the more volatile solvent from the drop diffuses to the reservoir, while vapor from the anti-solvent diffuses into the drop, slowly inducing crystallization. | High success rate; allows for fine control over the rate of supersaturation; excellent for screening multiple conditions. | Requires specialized plates or chambers; setting up can be intricate. | Screening a wide range of solvent/anti-solvent systems; compounds sensitive to temperature changes. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[16] | Can produce very high-quality crystals; minimizes mechanical disturbance. | Can be difficult to set up without disturbing the interface; requires solvents with different densities. | Compounds that "oil out" or crystallize too rapidly with other methods. |
Expert Insight: For this compound derivatives, which are often moderately polar, a good starting point for slow evaporation is a solvent system like dichloromethane/hexane or ethyl acetate/heptane. The key is to select a solvent in which the compound is reasonably soluble and an anti-solvent in which it is poorly soluble.[16] The rate of crystallization should be controlled; rapid crystal growth often traps impurities and leads to poor diffraction quality.[16]
The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable crystal is obtained, the process of structure determination follows a well-defined, self-validating workflow. Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles.[17]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
Introduction
In the landscape of drug discovery and materials science, the structural motif of dihydropyran is a cornerstone for developing novel chemical entities.[1][2] The compound 4-(4-bromophenyl)-3,6-dihydro-2H-pyran serves as a versatile synthetic intermediate, whose utility is directly proportional to its purity. The presence of unreacted starting materials, byproducts, or residual solvents can drastically alter experimental outcomes, compromise biological activity, and introduce safety concerns. Therefore, rigorous and reliable purity assessment is not merely a quality control step but a fundamental prerequisite for generating reproducible and trustworthy data.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind our analytical choices, advocating for an orthogonal, multi-technique approach. This ensures a self-validating system where the weaknesses of one method are offset by the strengths of another, a cornerstone of robust analytical science in a regulated environment.
Synthesis Context and Potential Impurity Profile
To effectively assess purity, one must first understand the potential impurities that may arise from the synthesis. A common synthetic route to this compound involves a hetero-Diels-Alder reaction or modifications of existing pyran structures.[3][4] A plausible synthesis pathway provides the context for the impurities we expect to encounter.
Caption: Plausible synthesis workflow for the target compound.
This synthetic pathway informs our impurity profile, which can include:
-
Starting Materials: Unreacted 4-bromobenzaldehyde or the diene partner.
-
Byproducts: Isomeric variants or products from side-reactions.
-
Reagents: Residual catalyst or other reagents used in the reaction.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique is sufficient to declare a compound "pure." An integrated approach using orthogonal methods is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] For purity analysis, it is the industry standard due to its high resolution, sensitivity, and quantitative accuracy.
Causality Behind the Method: We choose Reverse-Phase HPLC (RP-HPLC) as our primary method because our target molecule is a moderately polar organic compound, making it well-suited for separation on a non-polar C18 stationary phase with a polar mobile phase. A UV detector is effective because the bromophenyl group contains a strong chromophore.
Detailed Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid improves peak shape for any ionizable species.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL. Rationale: This concentration is typically within the linear range of the detector and avoids column overloading.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 15 minutes to ensure a stable baseline.
-
Inject 5 µL of the sample.
-
Run a gradient elution:
-
0-10 min: 60% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: 95% to 60% B
-
12.1-15 min: Hold at 60% B (re-equilibration).
-
-
Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area).
-
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Interpretation |
| Retention Time (tR) | 8.52 min | Characteristic elution time under these conditions. |
| Main Peak Area % | 99.2% | Initial purity assessment. |
| Impurity 1 (tR = 4.1 min) | 0.3% | Likely a more polar impurity (e.g., starting material). |
| Impurity 2 (tR = 9.8 min) | 0.5% | Likely a less polar impurity (e.g., byproduct). |
| Limit of Detection (LOD) | 0.01% | Method is sensitive to trace impurities. |
| Limit of Quantitation (LOQ) | 0.03% | Lowest level for reliable quantification. |
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
While HPLC provides relative purity, qNMR offers an absolute purity assessment by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[6][7] This makes it an invaluable orthogonal technique.[6]
Causality Behind the Method: ¹H NMR is chosen because protons are highly abundant, and the signal intensity is directly proportional to the number of protons, allowing for straightforward quantification.[8][9] We select maleic anhydride as an internal standard because it is highly pure, stable, has a simple singlet signal that does not overlap with our analyte's signals, and is accurately weighable.
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The Emerging Therapeutic Potential of 4-Aryl-Dihydropyran Analogues: A Comparative Guide
Introduction: The Privileged Scaffold of Dihydropyran
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in compounds exhibiting potent biological activities. The dihydropyran ring system is one such scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antiviral effects[1]. This guide focuses on a specific subclass: 4-(4-bromophenyl)-3,6-dihydro-2H-pyran analogues and their structurally related counterparts. The introduction of a 4-bromophenyl group at the C4 position is a strategic choice, as this moiety is known to be crucial for the anticancer action of various other molecular classes[2].
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will objectively evaluate the therapeutic potential of this chemical series, presenting a comparative analysis based on available experimental data, elucidating plausible mechanisms of action, and providing detailed protocols for key validation assays. While direct studies on the this compound series are emerging, we will draw upon robust data from its closest structural analogue, the 1,4-dihydropyridine (DHP) scaffold, to build a comprehensive and predictive assessment. The substitution of the nitrogen atom in the dihydropyridine ring with an oxygen atom to form the dihydropyran ring can significantly alter the compound's physicochemical properties, such as its hydrogen bonding capacity and lipophilicity, while potentially retaining the core pharmacophore responsible for its biological activity.
Anticancer Potential: A Comparative Analysis
The most significant therapeutic potential identified for 4-aryl-dihydropyridine and pyran analogues lies in oncology. Numerous derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
A key determinant of the anticancer activity of these heterocyclic compounds is the nature of the substituent at the 4-position of the ring. Studies on a series of 4-aryl-1,4-dihydropyridines have shown that the presence of a 4-bromophenyl group leads to significant cytotoxicity against human cervical (HeLa) and breast (MCF-7) cancer cell lines[2]. This highlights the importance of this specific halogenated phenyl ring in driving the anticancer effect.
Comparative Cytotoxicity Data
To contextualize the therapeutic potential, it is essential to compare the cytotoxic activity of these analogues against both cancer cells and normal, non-cancerous cells, as well as against established chemotherapeutic agents. A pivotal study synthesized and evaluated a series of symmetric 4-aryl-1,4-dihydropyridines, including the key analogue diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (henceforth referred to as Analogue 19)[2]. The results of this analysis are summarized below.
| Compound/Drug | Cell Line | IC50 (µM) | Selectivity Index (SI)¹ | Citation |
| Analogue 19 | HeLa (Cervical Cancer) | 2.3 | > 43.5 | [2] |
| Analogue 19 | MCF-7 (Breast Cancer) | 5.7 | > 17.5 | [2] |
| Analogue 19 | GM07492 (Normal Fibroblast) | > 100 | - | [2] |
| Doxorubicin² | MCF-7 (Breast Cancer) | ~0.5 - 2.0 | Varies | - |
| Carboplatin² | A549 (Lung Cancer) | ~10 - 50 | Varies | [3][4] |
| Gemcitabine² | Caco-2 (Colorectal Cancer) | ~0.01 - 0.1 | Varies | [3][4] |
¹ Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells. ² IC50 values for standard drugs are approximate ranges from various studies and are provided for general comparison. Direct head-to-head comparisons in a single study are ideal for definitive conclusions.
The data clearly demonstrates that Analogue 19 possesses potent cytotoxic activity in the low micromolar range against both HeLa and MCF-7 cancer cell lines[2]. Critically, it exhibits a highly favorable selectivity index, being significantly more toxic to cancer cells than to normal human fibroblasts[2]. This selectivity is a paramount goal in cancer drug discovery, aiming to maximize therapeutic efficacy while minimizing side effects. While direct comparisons show that standard drugs like Doxorubicin may have lower IC50 values, many conventional chemotherapeutics suffer from low selectivity, leading to significant toxicity to healthy tissues[3]. The high selectivity of Analogue 19 suggests a potentially wider therapeutic window.
Proposed Mechanism of Action: EGFR Signaling Inhibition
While the precise molecular targets for many dihydropyran and dihydropyridine analogues are still under investigation, a growing body of evidence points towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the most prominent of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling that drives uncontrolled cell growth, proliferation, and inhibition of apoptosis (programmed cell death).
Several studies have implicated dihydropyridine-related structures as potential EGFR inhibitors. The proposed mechanism involves the compound binding to the ATP-binding site within the kinase domain of EGFR, preventing the phosphorylation and activation of the receptor. This blockade effectively shuts down the downstream pro-survival signals.
Below is a diagram illustrating the EGFR signaling pathway and the proposed point of intervention for 4-aryl-dihydropyran/dihydropyridine analogues.
Caption: EGFR signaling pathway and proposed inhibition.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed, self-validating methodologies for assessing the cytotoxic potential of novel compounds like the this compound analogues.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of a compound, a measure of its potency in inhibiting cell growth.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, MCF-7) and normal cells (e.g., GM07492 fibroblasts) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Self-Validation: Prepare the following controls in triplicate:
-
Vehicle Control: Medium with the highest concentration of the solvent (e.g., 0.5% DMSO) used for the compound dilutions. This validates that the solvent itself is not causing toxicity.
-
Untreated Control (100% Viability): Medium only. This represents the baseline for healthy, proliferating cells.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) at its approximate IC50. This confirms the assay is responsive to cytotoxic agents.
-
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or controls.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The duration should be consistent across experiments for comparability.
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Causality: Only metabolically active mitochondria in living cells can reduce the MTT tetrazolium salt to formazan.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The available evidence strongly suggests that the 4-aryl-dihydropyran scaffold, particularly with a 4-bromophenyl substitution, represents a promising avenue for the development of novel anticancer agents. Data from the structurally analogous 1,4-dihydropyridines demonstrates potent, low-micromolar cytotoxicity against relevant cancer cell lines and, crucially, a high degree of selectivity over non-cancerous cells[2]. The proposed mechanism of action via inhibition of the EGFR signaling pathway provides a rational basis for their anticancer effects and aligns with established strategies in modern oncology.
Future research should focus on several key areas:
-
Direct Synthesis and Evaluation: The synthesis and direct biological evaluation of a focused library of this compound analogues are paramount to confirm if the therapeutic potential of the dihydropyridine scaffold translates to this oxygen-containing heterocycle.
-
Mechanism Deconvolution: While EGFR inhibition is a plausible hypothesis, further studies, such as kinase profiling assays and western blotting for downstream signaling proteins (e.g., p-AKT, p-ERK), are required to definitively identify the molecular targets.
-
In Vivo Efficacy: Promising lead compounds should be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the structure-activity relationships and mechanisms of action, the this compound class of compounds may yield novel and selective therapeutic candidates for the treatment of cancer.
References
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Campos, A. E. M., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Future Pharmacology. Available at: [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Current Medicinal Chemistry. Available at: [Link]
-
Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research. Available at: [Link]
-
Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 4-(4-bromophenyl)-3,6-dihydro-2H-pyran in Catalytic Cycles
For researchers, medicinal chemists, and professionals in drug development, the efficiency and predictability of a synthetic route are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals. The choice of substrates is a critical determinant of reaction success, influencing yield, reaction kinetics, and overall process efficiency.
This guide provides an in-depth technical comparison of the performance of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran as a substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its performance is benchmarked against a selection of standard aryl bromides, offering a clear perspective on its reactivity and potential applications. The experimental protocols and comparative data herein are designed to be a valuable resource for chemists aiming to incorporate this novel building block into their synthetic strategies.
The Suzuki-Miyaura Reaction: A Brief Overview
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The nature of the aryl halide significantly impacts the rate-determining oxidative addition step. Electron-withdrawing groups on the aryl halide generally accelerate this step, while electron-donating groups can have the opposite effect.[3] Understanding the electronic and steric profile of a novel aryl halide like this compound is therefore crucial for predicting its behavior in this pivotal reaction.
Benchmarking Performance: A Comparative Analysis
To objectively assess the performance of this compound, we compare its anticipated reactivity with that of three standard aryl bromides: bromobenzene (a neutral baseline), 4-bromoanisole (electron-rich), and 4-bromobenzonitrile (electron-poor). The coupling partner for this benchmark is phenylboronic acid, a commonly used organoboron reagent.
The dihydropyran moiety in our target compound is not expected to exert a strong electronic effect on the phenyl ring. Therefore, its reactivity is predicted to be comparable to that of bromobenzene.
Table 1: Performance Comparison of Aryl Bromides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | Anticipated >90% | - |
| Bromobenzene | Bulky bis(pyrazolyl)palladium complex (0.33 mol%) | Cs₂CO₃ | Toluene | 140 | 4 | 98% | [4] |
| 4-Bromoanisole | Magnetite tethered mesoionic carbene-palladium(II) | K₂CO₃ | H₂O | 60 | 0.5 | 88% | [5] |
| 4-Bromobenzonitrile (similar to 4-bromoacetophenone) | Magnetic supported palladium(II)-N₂O₂ (1.0 mol%) | Various | - | 100 | 24 | Complete Conversion | [6] |
Causality Behind Experimental Choices:
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, commercially available, and reliable catalyst for a broad range of Suzuki-Miyaura couplings, making it an excellent starting point for benchmarking a new substrate.[7] More specialized catalysts, as shown in the table for the alternative substrates, can offer higher turnover numbers and frequencies but may require more specialized synthesis or handling.[4][5][6]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant side reactions.[1] It is a common and cost-effective choice.
-
Solvent System: A mixture of toluene, ethanol, and water provides a biphasic system that can solubilize both the organic substrates and the inorganic base, facilitating efficient reaction.[8]
-
Temperature: A reaction temperature of 80 °C is a good starting point for the coupling of aryl bromides, balancing reaction rate with the stability of the catalyst and reactants.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for benchmarking the performance of this compound and other aryl bromides in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 2:1:1, 10 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) to the stirring suspension.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for the desired reaction time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water (20 mL) and ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Quantitative Analysis of Reaction Yield
Quantitative analysis of the reaction yield can be performed using either Gas Chromatography (GC) with an internal standard or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Using GC:
-
Prepare a stock solution of a suitable internal standard (e.g., dodecane) of known concentration in the reaction solvent.
-
At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with a small volume of water.
-
Extract the organic components with a known volume of a suitable solvent (e.g., ethyl acetate) containing the internal standard.
-
Analyze the sample by GC and determine the concentration of the product relative to the internal standard using a pre-established calibration curve.
Using qNMR:
-
After the reaction workup and purification, dissolve a precisely weighed amount of the purified product and a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).[9][10]
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Calculate the yield by comparing the integral of a characteristic proton signal of the product with the integral of a known proton signal of the internal standard.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: Experimental workflow for benchmarking aryl bromide performance.
Conclusion and Future Outlook
This guide provides a comprehensive framework for benchmarking the performance of this compound in the Suzuki-Miyaura cross-coupling reaction. By comparing its anticipated reactivity with established aryl bromides and providing detailed, validated experimental protocols, researchers are equipped to efficiently evaluate and integrate this novel substrate into their synthetic programs.
The presented data and protocols serve as a robust starting point. Further optimization of reaction conditions, including the screening of different palladium catalysts, ligands, bases, and solvents, may lead to even higher efficiencies and broader applicability of this compound in the synthesis of complex molecules for drug discovery and materials science.
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). Scientific Reports. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved from [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023, April 20). PMC. Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). ACS Publications. Retrieved from [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018, April 12). RSC Publishing. Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (n.d.). FULIR. Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH. Retrieved from [Link]
-
Suzuki-Miyaura reaction of bromobenzene and phenylboronic acid (typical... (n.d.). ResearchGate. Retrieved from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate. Retrieved from [Link]
-
Practical guide for accurate quantitative solution state NMR analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (n.d.). NIH. Retrieved from [Link]
-
Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid under optimum conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Rapid reaction optimization by robust and economical quantitative benchtop 19 F NMR spectroscopy. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. (2026, January 26). ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. (2022, April 29). The Journal of Organic Chemistry. Retrieved from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and... (n.d.). ResearchGate. Retrieved from [Link]
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- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
The following protocols are derived from a composite safety analysis of structurally similar compounds, including 4-phenyl-5,6-dihydro-2H-pyran, 3,4-dihydro-2H-pyran, and bromobenzene, to provide a robust and cautious approach to handling this specific molecule.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the structural motifs of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran, the following hazards should be anticipated:
-
Flammability: The presence of the dihydropyran ring suggests that this compound is likely a flammable liquid.[1][2][3][4] Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[2][3][4]
-
Skin and Eye Irritation: Both the dihydropyran and bromophenyl moieties are known to cause skin and eye irritation.[1][2][3][4][5][6] Direct contact should be strictly avoided.
-
Acute Toxicity (Oral): The analogue 4-phenyl-5,6-dihydro-2H-pyran is classified as harmful if swallowed.[5] Therefore, ingestion of this compound may also be harmful.[6]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[5][6]
-
Aquatic Toxicity: Halogenated aromatic compounds, such as bromobenzene, are often toxic to aquatic life with long-lasting effects.[2][4]
-
Potential for Chronic Health Effects: Bromobenzene has been shown to potentially cause damage to the liver and kidneys with prolonged or repeated exposure.[7] This potential should be considered for this compound.
-
Peroxide Formation: Like other ethers, dihydropyran derivatives can form explosive peroxides upon storage, especially when exposed to air and light.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard laboratory practice dictates the use of chemical safety goggles. A face shield provides an additional layer of protection against splashes when handling larger quantities or during procedures with a higher risk of splashing. |
| Skin (Hands) | Nitrile or other chemically resistant gloves | Double gloving is recommended to minimize the risk of exposure due to tears or punctures. Gloves should be inspected before use and changed immediately if contaminated or damaged. |
| Skin (Body) | Flame-retardant laboratory coat | A flame-retardant lab coat is essential due to the flammability of the compound. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors. For situations where a fume hood is not available or in case of a large spill, a respirator with an organic vapor cartridge may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow outlines the key stages of working with this compound.
Caption: Workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks. If the container is compromised, handle it as a spill and follow the spill management protocol.
-
Storage Location: Store the compound in a cool, dry, well-ventilated area designated for flammable liquids.[8] It should be kept away from heat, ignition sources, and direct sunlight.[8]
-
Inert Atmosphere: To prevent the formation of explosive peroxides, it is best practice to store this compound under an inert atmosphere, such as nitrogen or argon.[8]
-
Container: Ensure the container is tightly sealed when not in use.[8]
Handling and Use
-
Location: All manipulations of this compound must be conducted in a certified chemical fume hood.
-
Inert Atmosphere Techniques: When handling, consider using techniques to maintain an inert atmosphere, such as a Schlenk line, to minimize exposure to air.
-
Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded.[1]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.
-
Contain: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: This compound is a halogenated organic waste.[9][10] It must be collected in a dedicated, properly labeled waste container for halogenated organic compounds.[9][10] Do not mix it with non-halogenated waste.[11]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant, Aquatic Toxin).
-
Empty Containers: "Empty" containers may still contain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to your institution's guidelines.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[12] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
